molecular formula C7H7N3 B112186 1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 189882-31-3

1H-pyrrolo[2,3-b]pyridin-3-amine

Katalognummer: B112186
CAS-Nummer: 189882-31-3
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: HCTKTFWOSSBSIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridin-3-amine (CAS 189882-31-3) is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol . This compound belongs to a class of nitrogen-containing heteroaromatic compounds known as pyrrolopyridines, which consist of a pyrrole ring fused to a pyridine ring . These structures are of significant interest in medicinal chemistry and materials science due to their ability to influence the electronic properties and bioactivity of molecules . As a versatile chemical building block, this amine-functionalized pyrrolopyridine scaffold serves as a key synthetic intermediate for developing more complex heterocyclic systems . While specific pharmacological studies on this exact molecule are limited, closely related structural analogs, such as N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine, have been identified in experimental research for their potential to interact with biological targets like serine/threonine-protein kinases . Researchers leverage this core structure in the synthesis of novel N-doped polycyclic aromatic hydrocarbons (PAHs) for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTKTFWOSSBSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646552
Record name 1H-Pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189882-31-3
Record name 1H-Pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the valuable heterocyclic scaffold, 1H-pyrrolo[2,3-b]pyridin-3-amine, commonly known as 3-amino-7-azaindole, and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including kinase inhibitors. This document details synthetic methodologies, experimental protocols, and relevant biological pathways.

Core Synthetic Strategies

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives can be approached through several strategic routes. A prevalent and effective method involves the initial construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, followed by functionalization at the C3 position. A common pathway to introduce the 3-amino group is through a nitration reaction, yielding a 3-nitro intermediate, which is subsequently reduced to the desired 3-amine.

Furthermore, a variety of substituted derivatives can be synthesized by employing appropriately substituted starting materials or by further modification of the 1H-pyrrolo[2,3-b]pyridine core. One notable method involves the reaction of a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents containing active methylene groups. Another versatile approach begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which can be reacted with various aldehydes and subsequently reduced to generate a library of derivatives.

Key Synthetic Reactions and Experimental Protocols

This section outlines the detailed experimental procedures for the key transformations involved in the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Protocol 1: Nitration of 1H-pyrrolo[2,3-b]pyridine to 3-Nitro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the electrophilic nitration at the C3 position of the 7-azaindole ring.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C using an ice bath.

  • Slowly add 1H-pyrrolo[2,3-b]pyridine to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Once the 7-azaindole is completely dissolved, slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine to 1H-pyrrolo[2,3-b]pyridin-3-amine

This protocol details the reduction of the nitro group to an amine using stannous chloride.

Materials:

  • 3-Nitro-1H-pyrrolo[2,3-b]pyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a solution of 3-nitro-1H-pyrrolo[2,3-b]pyridine in ethanol in a round-bottom flask, add stannous chloride dihydrate.

  • Add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring. Monitor the reaction by TLC. The reaction is typically complete within 1.5-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and basify with a sodium hydroxide solution until the pH is approximately 9-10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1H-pyrrolo[2,3-b]pyridin-3-amine.

  • The product can be purified by column chromatography if necessary, though it is often used directly in subsequent steps due to potential instability.

Synthesis of Derivatives

A wide array of derivatives can be synthesized to explore structure-activity relationships (SAR). The following tables summarize the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives, providing reaction conditions and yields.

Table 1: Synthesis of 1-(4-Amino-1,2-disubstituted-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone Derivatives[1]
CompoundRR'Yield (%)Melting Point (°C)
4aPhenylH88334-336
4bp-TolylH86340-344
4cp-BromophenylH87352-353

General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and acetylacetone in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.

Table 2: Synthesis of 4-Amino-6-oxo-1,2-disubstituted-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives[1]
CompoundRR'Yield (%)Melting Point (°C)
5aPhenylH58348-350
5bp-TolylH55342-344
5cp-BromophenylH56354-356

General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and ethyl cyanoacetate in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.

Table 3: Synthesis of 4,6-Diamino-1,2-disubstituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives[1]
CompoundRR'Yield (%)Melting Point (°C)
6aPhenylH50330-332
6bp-TolylH56355-356
6cp-BromophenylH50356-358

General Reaction Conditions: A mixture of the corresponding 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative and malononitrile in acetic acid with a few drops of concentrated HCl was refluxed for 4 hours.

Table 4: Synthesis of 3-Substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives[2]
CompoundR-CHOIntermediate Yield (%)Final Product Yield (%)
4aBenzaldehyde45-6046-80
4b4-Methoxybenzaldehyde45-6046-80
4c4-Chlorobenzaldehyde45-6046-80
4d3,4-Dimethoxybenzaldehyde45-6046-80

General Reaction Conditions: Step 1 (Intermediate): 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacted with the corresponding aldehyde in methanol with potassium hydroxide at 50°C for 5 hours. Step 2 (Final Product): The intermediate was reduced using triethylsilane and trifluoroacetic acid in acetonitrile at reflux for 2 hours.

Spectroscopic Data

The following table provides representative spectroscopic data for some of the synthesized derivatives.

Table 5: Spectroscopic Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives[1][2]
Compound1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
4a 2.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.77 (1H, pyrrole), 7.14-7.44 (m, 10H, Ar-H), 12.02 (s, 2H, NH₂)21.14, 23.26, 102.49, 106.13, 127.37-129.02, 153.65, 172.02
4b 1.98 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 2.26 (s, 3H, CH₃-C=O), 6.71 (1H, pyrrole), 7.04-7.44 (m, 9H, Ar-H), 11.97 (s, 2H, NH₂)20.95, 21.35, 21.38, 102.18, 106.25, 128.41-129.36, 135.79-137.27, 153.80, 159.49
4c 2.26 (s, 3H, CH₃), 2.49 (s, 3H, CH₃-C=O), 6.83 (1H, pyrrole), 7.08-7.44 (m, 9H, Ar-H), 12.01 (s, 2H, NH₂)20.71, 21.14, 101.98, 106.10, 127.99-129.03, 130.05-135.97, 150.00, 153.48, 158.99
3d (in CDCl₃)9.83 (s, 1H), 8.57 (d, J = 2.1 Hz, 1H), 8.16 (d, J = 2.0 Hz, 1H), 7.47–7.36 (m, 3H), 7.24–7.15 (m, 2H), 6.20–6.15 (m, 1H)150.10, 149.53, 145.00, 140.68, 130.04, 126.17, 125.91, 125.00, 124.73, 123.22, 120.37, 118.98, 118.67, 117.46, 69.63, 29.71

Biological Context: FGFR Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. The following diagram illustrates the key components of the FGFR signaling cascade.

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Differentiation, Survival Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.

Experimental Workflow

The synthesis and purification of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives follow a general workflow. This process involves the initial reaction, monitoring of the reaction progress, workup, and purification of the final product.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying and Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography, Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Final Pure Product Characterization->Final

Caption: General experimental workflow.

Spectroscopic and Synthetic Profile of 1H-pyrrolo[2,3-b]pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, a key heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Also known as 3-amino-7-azaindole, this molecule serves as a critical building block in the synthesis of various biologically active compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-pyrrolo[2,3-b]pyridin-3-amine, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.74br s-H1 (pyrrole NH)
7.82dd4.8, 1.4H6
7.42dd7.8, 1.4H4
6.96dd7.8, 4.8H5
6.90s-H2
4.98br s-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
147.9C7a
143.8C6
129.5C3
121.2C4
115.1C5
114.9C3a
111.9C2

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and pyrrole)
1620N-H bending
1580, 1470, 1420C=C and C=N stretching (aromatic rings)

Table 4: Mass Spectrometry Data

m/zAssignment
133.0640[M]⁺ (Calculated for C₇H₇N₃: 133.0640)

Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

The most common and effective method for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine is through the reduction of its precursor, 3-nitro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in ethanol is prepared in a round-bottom flask.

  • Tin(II) chloride dihydrate (5.0 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for approximately 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is thoroughly extracted with ethyl acetate.

  • The combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridin-3-amine as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Synthesis_Workflow cluster_0 Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine start 3-nitro-1H-pyrrolo[2,3-b]pyridine reagents SnCl2·2H2O, EtOH start->reagents 1. conditions Reflux, 3h reagents->conditions 2. workup Work-up & Purification conditions->workup 3. product 1H-pyrrolo[2,3-b]pyridin-3-amine workup->product 4.

Caption: Synthetic route to 1H-pyrrolo[2,3-b]pyridin-3-amine.

An In-depth Technical Guide to the Chemical Properties of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a fusion of a pyrrole and a pyridine ring, is a key pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine, including its synthesis, reactivity, and physicochemical characteristics, to support its application in research and development. The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block in the synthesis of kinase inhibitors and other therapeutic agents[1].

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇N₃[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 194-196 °C[2]
Flash Point 165 °C[2]
Appearance Off-white crystalline or brown powder[1]
pKa Data not available
Solubility Data not available for the free base. The dihydrochloride salt is noted for its excellent solubility.[1]
XlogP (Predicted) 0.6[2]

Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through several routes, with the Thorpe-Ziegler cyclization being a prominent method.

Microwave-Assisted One-Pot Synthesis via Thorpe-Ziegler Cyclization

A highly efficient, one-pot synthesis of 3-amino-7-azaindoles has been developed utilizing a microwave-assisted Thorpe-Ziegler cyclization. This method offers excellent yields and short reaction times.

General Protocol: The synthesis starts from ethyl (3-cyanopyridin-2-yl)carbamate and an appropriate α-bromoketone. The reaction is carried out in the presence of a base, such as cesium carbonate, in a solvent like N,N-dimethylformamide (DMF) under microwave irradiation. The optimal conditions are typically 100 °C for 10 minutes.

Synthesis_Workflow start Ethyl (3-cyanopyridin-2-yl)carbamate + α-Bromoketone reagents Base (e.g., Cs₂CO₃) DMF start->reagents Mix microwave Microwave Irradiation (100 °C, 10 min) reagents->microwave Subject to product 1H-pyrrolo[2,3-b]pyridin-3-amine (and derivatives) microwave->product Yields

Figure 1: General workflow for the microwave-assisted synthesis of 3-amino-7-azaindoles.
Other Synthetic Approaches

Alternative methods for the preparation of 3-amino-7-azaindoles include the reduction of 3-nitro or 3-nitroso-7-azaindole precursors. These methods, however, may be limited by the availability of the starting materials and the use of potentially hazardous reagents.

Reactivity

The chemical reactivity of 1H-pyrrolo[2,3-b]pyridin-3-amine is characterized by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the nucleophilic amino group at the 3-position.

Electrophilic Aromatic Substitution

The 1H-pyrrolo[2,3-b]pyridine core generally undergoes electrophilic substitution, such as nitration and halogenation, preferentially at the 3-position of the pyrrole ring[3]. The presence of the activating amino group at this position will further enhance the electron density of the pyrrole ring, influencing the regioselectivity of subsequent electrophilic attacks, which are likely to occur at the 2-position.

Reactions of the Amino Group

The 3-amino group is a key functional handle for further molecular elaboration. It can undergo a variety of reactions typical of primary aromatic amines.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy in the synthesis of kinase inhibitors, where the amide bond often plays a crucial role in binding to the target protein.

  • Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

  • Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position, such as halogens, cyano, and hydroxyl groups[3].

Reactivity_Diagram cluster_reactions Reactions of the 3-Amino Group start 1H-pyrrolo[2,3-b]pyridin-3-amine acylation Acylation (R-COCl or (RCO)₂O) start->acylation alkylation Alkylation (R-X or RCHO/reductant) start->alkylation diazotization Diazotization (NaNO₂/H⁺) start->diazotization amide 3-Amido-1H-pyrrolo[2,3-b]pyridine acylation->amide alkylamine 3-(Alkylamino)-1H-pyrrolo[2,3-b]pyridine alkylation->alkylamine diazonium 3-Diazonium-1H-pyrrolo[2,3-b]pyridine diazotization->diazonium sandmeyer Sandmeyer Reactions (CuX) diazonium->sandmeyer sandmeyer_products 3-Halo/Cyano/Hydroxy- 1H-pyrrolo[2,3-b]pyridines sandmeyer->sandmeyer_products

Figure 2: Key reactions of the 3-amino group of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Spectroscopic Data

While specific, experimentally obtained spectra for 1H-pyrrolo[2,3-b]pyridin-3-amine are not widely published, the expected spectroscopic features can be inferred from data on closely related structures and general principles of spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings, as well as a signal for the amino protons. The chemical shifts will be influenced by the electronic nature of the fused ring system. The amino protons are expected to appear as a broad singlet, and their chemical shift will be dependent on the solvent and concentration. The protons on the pyridine ring will likely appear in the aromatic region, downfield from those on the pyrrole ring.

13C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the heterocyclic core. The carbon atom attached to the amino group (C3) is expected to be significantly shielded compared to the corresponding carbon in the parent 1H-pyrrolo[2,3-b]pyridine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine and the pyrrole N-H. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. An N-H bending vibration is also expected around 1600 cm⁻¹. C-N stretching bands will appear in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 133.15 g/mol . Fragmentation patterns are likely to involve the loss of HCN from the pyrrole ring, a common fragmentation pathway for indole-like structures.

Applications in Drug Discovery

1H-pyrrolo[2,3-b]pyridin-3-amine is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly prominent in the development of kinase inhibitors, where the 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site. The 3-amino group provides a convenient attachment point for various side chains that can be designed to target specific features of the ATP-binding pocket, thereby modulating the potency and selectivity of the inhibitor.

Conclusion

1H-pyrrolo[2,3-b]pyridin-3-amine is a versatile heterocyclic compound with a rich chemical profile that makes it an important tool for medicinal chemists and drug discovery scientists. Its synthesis is accessible through modern synthetic methods, and its reactive handles allow for a wide range of chemical modifications. A deeper understanding of its chemical properties will continue to facilitate the development of novel therapeutics based on this privileged scaffold. Further experimental characterization of its physicochemical properties, such as pKa and solubility, would be beneficial for its broader application in drug development.

References

The Ascendant Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridin-3-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine and indole has positioned it as a valuable core for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the biological activities of 1H-pyrrolo[2,3-b]pyridin-3-amine analogs, with a focus on their burgeoning role as kinase inhibitors in oncology. We present a synthesis of current research, including quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.

Kinase Inhibitory Activity

A predominant area of investigation for 1H-pyrrolo[2,3-b]pyridine analogs is their potent inhibitory activity against various protein kinases implicated in cancer and other diseases. The 7-azaindole nucleus serves as an effective hinge-binding motif, mimicking the adenine core of ATP and enabling strong interactions within the kinase active site.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a key driver in numerous cancers.[2] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[3] For instance, compound 4h from one study demonstrated impressive pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2][3] This activity is attributed to the formation of key hydrogen bonds with the kinase hinge region.[3]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for immune response, and its dysregulation is linked to inflammatory diseases and hematological malignancies.[4] Analogs of 1H-pyrrolo[2,3-b]pyridine have been developed as immunomodulators targeting JAK3.[4][5] Modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring have been shown to significantly enhance JAK3 inhibitory activity.[4]

Other Kinase Targets

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a range of other kinases, including:

  • c-Met: Involved in cell proliferation and angiogenesis, making it a target for cancer therapy.[6]

  • Ataxia Telangiectasia Mutated (ATM): A critical protein in the DNA damage response, representing a target for chemosensitization.[7]

  • Phosphoinositide 3-kinase (PI3K): A central node in cell signaling, with inhibitors being investigated for cancer treatment.[8]

Anticancer and Cytotoxic Activity

Beyond specific kinase inhibition, numerous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated broad anticancer and cytotoxic effects against various cancer cell lines. This is often a downstream consequence of inhibiting key signaling pathways that drive cell proliferation and survival. For example, a novel 7-azaindole derivative (7-AID ) showed effective inhibitory concentrations (IC50) of 16.96 µM, 14.12 µM, and 12.69 µM on HeLa, MCF-7, and MDA-MB-231 cancer cell lines, respectively, by targeting the DEAD-box helicase DDX3.[9]

Other Biological Activities

While kinase inhibition is a major focus, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for other therapeutic applications:

  • Analgesic and Hypotensive Activity: Some early studies revealed that certain derivatives possess significant analgesic activity, comparable to pethidine, and can induce a slight fall in blood pressure.[10][11]

  • Antidepressant Activity: More recent research has explored these analogs as multi-target agents for depression, with affinity for the serotonin transporter (SERT) and dopamine (D2) receptors.[12]

Quantitative Biological Data Summary

The following tables summarize the quantitative biological activity of representative 1H-pyrrolo[2,3-b]pyridin-3-amine analogs from the literature.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50/GI50 (µM)Citation(s)
4h FGFR174T10.08[2][3]
FGFR29MDA-MB-2310.15[3]
FGFR325MCF-70.21[3]
FGFR4712--[2][3]
Compound 9 c-Met22.8MKN-450.329[6]
ALKModerate InhibitionEBC-10.479[6]
Compound 14c JAK3Potent InhibitionRat Spleen Cells-[4][5]
Compound 25a ATMHighly SelectiveHCT116, SW620-[7]
7-AID DDX3 (cellular)-HeLa16.96[9]
MCF-714.12[9]
MDA-MB-23112.69[9]
Compound 11h PDE4B140--[13]

Signaling Pathways

The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine analogs are often mediated by their interaction with key cellular signaling pathways. Below are diagrams of two such pathways frequently targeted by these compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCG->CellResponse

Caption: The FGFR signaling cascade, a common target for 1H-pyrrolo[2,3-b]pyridine analogs.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway, modulated by certain 7-azaindole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are generalized methodologies for key assays used in the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs, synthesized from common practices in the cited literature.

General Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • Test compound stock solution (in DMSO)

  • Detection solution: Europium-labeled anti-phospho-substrate antibody and allophycocyanin (APC)-labeled streptavidin in detection buffer.

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add the kinase and the biotinylated substrate peptide to each well.

  • Add the diluted test compound or vehicle (for control wells) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Stop the reaction by adding the detection solution.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, treat the cells with various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if the cytotoxic effect of a test compound is mediated through the induction of apoptosis.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental_Workflow Start Compound Synthesis (1H-pyrrolo[2,3-b]pyridine core) KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Start->KinaseAssay CellViability Cell-Based Viability Assay (e.g., MTT) KinaseAssay->CellViability Active Compounds Mechanism Mechanism of Action Studies CellViability->Mechanism Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Confirmed Mechanism LeadOp Lead Optimization InVivo->LeadOp Efficacious Compounds

Caption: A generalized workflow for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.

Conclusion

The 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is a remarkably versatile platform for the design of novel therapeutics. The extensive research into its utility as a kinase inhibitor has yielded numerous potent compounds with significant potential for the treatment of cancer and other diseases. This guide has provided a consolidated resource of the biological activities, quantitative data, and key experimental methodologies associated with these promising analogs. It is anticipated that continued exploration of this chemical space will lead to the development of next-generation targeted therapies.

References

The 1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold: A Privileged Core for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a highly versatile and privileged scaffold in the design of potent and selective kinase inhibitors. Its unique structural features, particularly its ability to act as a hinge-binding motif, have made it a cornerstone in the development of numerous clinical candidates and approved drugs. This technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridin-3-amine core, focusing on its role in inhibiting key kinases such as Janus kinases (JAKs), Activated CDC42 kinase 1 (ACK1), Fibroblast Growth Factor Receptors (FGFRs), and Cell Division Cycle 7 (Cdc7) kinase.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hinge-Binding Powerhouse

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen serves as a hydrogen bond donor, mimicking the adenine portion of ATP. This bidentate interaction provides a strong anchor for the inhibitor, leading to high-affinity binding. The 3-amino substitution on this core offers a key vector for introducing a variety of substituents to explore the solvent-exposed region and achieve selectivity and potency against different kinase targets.

Key Kinase Targets and Structure-Activity Relationships

Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms. Consequently, JAKs are attractive targets for therapeutic intervention.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as potent JAK inhibitors. Structure-activity relationship (SAR) studies have shown that substitution at the C4 and C5 positions of the pyrrolopyridine ring significantly influences potency and selectivity. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position has been shown to dramatically increase JAK3 inhibitory activity[1].

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
6 HH290018001100[1]
11a CONH2H--1600[1]
14c CONH2Cyclohexylamino47305.1[1]

Note: The table presents a selection of data to illustrate SAR trends. For a comprehensive list of compounds, please refer to the cited literature.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers.

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable core for the development of potent FGFR inhibitors. SAR studies have focused on substitutions at the C3 and C5 positions to optimize interactions within the ATP-binding pocket. For example, a trifluoromethyl group at the C5-position can form a hydrogen bond with Gly485, while various aryl groups at the C3-position can occupy the hydrophobic pocket and interact with Asp641, leading to potent pan-FGFR inhibition[2].

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

CompoundR (at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 3-methoxyphenyl1900---[2]
4a 3,5-dimethoxyphenyl190250510>10000[2]
4h 3,5-dimethoxyphenyl (with C5-CF3)7925712[2]

Note: The table presents a selection of data to illustrate SAR trends. For a comprehensive list of compounds, please refer to the cited literature.

Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. It is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective Cdc7 inhibitors. A notable example is a series of compounds where a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one derivative demonstrated an IC50 of 7 nM against Cdc7[3].

Activated CDC42 Kinase 1 (ACK1)

ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that is implicated in various cellular processes, including cell growth, migration, and survival. It is overexpressed and activated in a number of cancers. While the 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for a wide range of kinases, there is limited specific data available in the public domain for 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives as potent ACK1 inhibitors. However, a dual inhibitor of AAK1 and LKB1, N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide, has been reported, suggesting the potential of this scaffold for targeting related kinases[4]. Further exploration in this area is warranted.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which the targeted kinases are involved.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Cell Proliferation, Survival, Angiogenesis ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Inhibitor Inhibitor->FGFR Inhibits

FGFR Signaling Pathway

Cdc7_Pathway G1_S_Phase G1/S Transition Cdc7_Dbf4 Cdc7/Dbf4 Complex G1_S_Phase->Cdc7_Dbf4 Activates MCM MCM Complex Cdc7_Dbf4->MCM Phosphorylates DNA_Replication Initiation of DNA Replication MCM->DNA_Replication Leads to Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Inhibitor Inhibitor->Cdc7_Dbf4 Inhibits

Cdc7 in DNA Replication

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

The synthesis of the 1H-pyrrolo[2,3-b]pyridin-3-amine core can be achieved through various synthetic routes. A common approach involves the construction of the 7-azaindole ring system followed by functionalization at the C3 position. One potential route to the 3-amino derivatives is through the nitration of the 1H-pyrrolo[2,3-b]pyridine core at the 3-position, followed by reduction of the nitro group to an amine. Another versatile method is the palladium-catalyzed amination of a 3-halo-1H-pyrrolo[2,3-b]pyridine precursor, such as 3-bromo-1H-pyrrolo[2,3-b]pyridine, using a suitable amine source and a palladium catalyst with an appropriate ligand[5][6][7].

General Procedure for Palladium-Catalyzed Amination:

  • To a reaction vessel, add the 3-halo-1H-pyrrolo[2,3-b]pyridine, the desired amine, a palladium precatalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add a suitable solvent (e.g., dioxane or toluene).

  • Degas the reaction mixture and heat to the appropriate temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1H-pyrrolo[2,3-b]pyridin-3-amine derivative.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity[8][9][10][11].

Detailed Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, the substrate, and the test compound (1H-pyrrolo[2,3-b]pyridin-3-amine derivative) at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells[12][13][14][15][16]. This assay can be used to assess the cytotoxic or anti-proliferative effects of kinase inhibitors.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridin-3-amine derivative. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflow

The discovery and development of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold typically follows a structured workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Library Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo Candidate Selection ADMET ADMET & Pharmacokinetics In_Vivo->ADMET Tox Toxicology Studies ADMET->Tox IND IND-Enabling Studies Tox->IND Phase_I Phase I Trials IND->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Kinase Inhibitor Drug Discovery Workflow

Conclusion

The 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold represents a highly promising and versatile core for the design of novel kinase inhibitors. Its inherent ability to effectively interact with the kinase hinge region provides a solid foundation for achieving high potency. The 3-amino group serves as a crucial handle for medicinal chemists to fine-tune the properties of the molecule, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. While significant progress has been made in developing inhibitors for kinases such as JAKs, FGFRs, and Cdc7 based on the broader 1H-pyrrolo[2,3-b]pyridine framework, the full potential of the 3-amino substituted derivatives, particularly against targets like ACK1, remains an area ripe for further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to advance the discovery and development of the next generation of kinase inhibitors based on this privileged scaffold.

References

The Evolving Landscape of 1H-pyrrolo[2,3-b]pyridin-3-amine Analogs: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a multitude of therapeutic agents.[1][2] Its structural resemblance to indole and purine allows it to function as a bioisostere, effectively interacting with various biological targets.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridin-3-amine analogs, focusing on their role as kinase inhibitors and anticancer agents. We will delve into quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Structure-Activity Relationship (SAR) Analysis

The 7-azaindole core offers multiple positions for substitution, with positions 1, 3, and 5 being particularly crucial for modulating biological activity.[1][2] The following sections and tables summarize the key SAR findings for various classes of 1H-pyrrolo[2,3-b]pyridine analogs.

Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for many protein kinases.[2] This interaction is fundamental to their inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Abnormal FGFR signaling is implicated in numerous cancers.[3][4] Analogs of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. A key interaction involves the formation of hydrogen bonds between the pyrrolopyridine nucleus and the hinge region of the kinase domain.[4]

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [3][4]

Compound IDR1 (Position 5)R2 (at 3-phenyl)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)4T1 Cell Proliferation IC50 (μM)
1 -H3-methoxyphenyl>1000-->10
4a -CF33-hydroxyphenyl----
4h -CF33,5-dimethoxyphenyl7925-
4l -CF3-----

Data is compiled from multiple sources for illustrative purposes.

The data indicates that substitution at the 5-position with an electron-withdrawing group like trifluoromethyl (-CF3) is beneficial. Furthermore, the substitution pattern on the 3-phenyl ring plays a critical role, with the 3,5-dimethoxy substitution in compound 4h leading to a significant enhancement in potency against FGFR1, 2, and 3.[3][4] The dimethoxyphenyl group likely occupies a hydrophobic pocket and forms favorable interactions.[4]

c-Met and ALK Inhibitors:

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of inhibitors targeting c-Met and ALK kinases.

Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as c-Met Inhibitors [5]

Compound IDLinker (X)c-Met IC50 (nM)ALK IC50 (nM)MKN-45 Cell IC50 (nM)EBC-1 Cell IC50 (nM)
8 -S-----
9 -SO-22.8moderate329479
10 -SO2-----

Data is compiled from multiple sources for illustrative purposes.

In this series, the nature of the linker atom between the 7-azaindole core and another moiety is critical. A sulfoxide linker in compound 9 provided the most potent c-Met inhibition.[5]

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors:

Cdc7 kinase is an attractive target in oncology.[6] Modification of the substituent at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring has led to potent Cdc7 inhibitors.

Table 3: SAR of 3-substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as Cdc7 Inhibitors [6]

Compound IDR Group at Position 3Cdc7 IC50 (nM)
1 (Z)-2-phenyl-5-ylmethylene-3,5-dihydro-4H-imidazol-4-one-
42 (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one7

Data is compiled from multiple sources for illustrative purposes.

The progression from an imidazolone derivative to a thiazolone derivative with a benzylamino group resulted in a highly potent Cdc7 inhibitor, highlighting the importance of the heterocyclic system and the substituent at this position.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery. The following are representative protocols for key assays cited in the evaluation of 1H-pyrrolo[2,3-b]pyridin-3-amine analogs.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control).

  • Add 5 µL of a solution containing the FGFR1 enzyme and the peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at the Km value for ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of these compounds.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor Autophosphorylation Autophosphorylation Pyrrolopyridine->Autophosphorylation Inhibits Dimerization->Autophosphorylation Leads to PLCg PLCg Autophosphorylation->PLCg Activates FRS2 FRS2 Autophosphorylation->FRS2 Activates DAG_IP3 DAG_IP3 PLCg->DAG_IP3 Generates GRB2_SOS GRB2_SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Promotes PKC_Ca2 PKC_Ca2 DAG_IP3->PKC_Ca2 Activates PKC_Ca2->Proliferation_Survival

Caption: FGFR Signaling Pathway Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Active Compounds SAR_Analysis SAR Analysis & Optimization Kinase_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Potent & Non-toxic Compounds Cell_Assay->SAR_Analysis Efficacy_Studies Xenograft Efficacy Models PK_Studies->Efficacy_Studies Lead_Compound Lead_Compound Efficacy_Studies->Lead_Compound SAR_Analysis->Start Iterative Design

References

Technical Guide: Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their isosteric relationship with indole and purine systems. This structural feature allows them to interact with a wide range of biological targets, making them valuable cores for the development of novel therapeutics. The introduction of an amino group at the 3-position of the 7-azaindole nucleus, yielding 1H-pyrrolo[2,3-b]pyridin-3-amine, significantly influences its physicochemical properties, which are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine, along with detailed experimental protocols for their determination and a synthetic route for its preparation.

Core Physicochemical Properties

A summary of the available and predicted physicochemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine is presented in the tables below. It is important to note that while some experimental data is available, other values are predicted and should be confirmed experimentally.

Table 1: General and Physical Properties

PropertyValueSource
Chemical Name 1H-pyrrolo[2,3-b]pyridin-3-amine-
Synonyms 3-Amino-7-azaindole-
CAS Number 189882-31-3[1][2]
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid (predicted)-
Melting Point 194-196 °C[3]
Boiling Point 348.6±35.0 °C (Predicted)[3]
Density 1.367 g/cm³ (Predicted)[3]

Table 2: Acid-Base and Lipophilicity Properties

PropertyValueSource
pKa 8.42 ± 0.20 (Predicted)[3]
logP Data not available (experimental)-
Predicted values vary by algorithm-

Table 3: Solubility Properties

PropertyValueSource
Aqueous Solubility Data not available (experimental)-
Predicted to have moderate to good solubility-

Experimental Protocols

Detailed methodologies for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine and the determination of its key physicochemical properties are provided below.

Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

An efficient method for the synthesis of 3-amino-7-azaindoles is the microwave-assisted Thorpe-Ziegler cyclization.[4]

Reaction Scheme:

Detailed Protocol:

  • To a solution of ethyl (3-cyanopyridin-2-yl)carbamate in dry N,N-dimethylformamide (DMF), add an appropriate α-bromoketone and a base (e.g., potassium carbonate).

  • Subject the reaction mixture to microwave irradiation for a short duration (e.g., 10 minutes) at a controlled temperature.

  • After completion of the reaction (monitored by TLC), pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure 3-amino-7-azaindole derivative.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffers.

    • Prepare a standard solution of the sample (approximately 1 mM).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Acidify a known volume of the sample solution to pH 1.8-2.0 with 0.1 M HCl.

    • Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point(s) on the curve.

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of a compound, expressed as logP, can be determined using the shake-flask method followed by HPLC analysis.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and n-octanol, mutually saturated.

  • Partitioning:

    • Add a known amount of the stock solution to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the two phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm of the partition coefficient.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method.

Protocol:

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

    • Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Result:

    • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and physicochemical property determination of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Ethyl (3-cyanopyridin-2-yl)carbamate Ethyl (3-cyanopyridin-2-yl)carbamate Microwave Reactor Microwave Reactor Ethyl (3-cyanopyridin-2-yl)carbamate->Microwave Reactor alpha-bromoketone alpha-bromoketone alpha-bromoketone->Microwave Reactor Liquid-Liquid Extraction Liquid-Liquid Extraction Microwave Reactor->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography 1H-pyrrolo[2,3-b]pyridin-3-amine 1H-pyrrolo[2,3-b]pyridin-3-amine Column Chromatography->1H-pyrrolo[2,3-b]pyridin-3-amine

Caption: Microwave-assisted synthesis workflow for 1H-pyrrolo[2,3-b]pyridin-3-amine.

Physicochemical_Property_Determination cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Solubility Determination Sample Preparation Sample Preparation Potentiometric Titration Potentiometric Titration Sample Preparation->Potentiometric Titration Shake-Flask Partitioning Shake-Flask Partitioning Sample Preparation->Shake-Flask Partitioning Shake-Flask Equilibration Shake-Flask Equilibration Sample Preparation->Shake-Flask Equilibration Titration Curve Analysis Titration Curve Analysis Potentiometric Titration->Titration Curve Analysis pKa Value pKa Value Titration Curve Analysis->pKa Value Phase Separation & HPLC Analysis Phase Separation & HPLC Analysis Shake-Flask Partitioning->Phase Separation & HPLC Analysis logP Value logP Value Phase Separation & HPLC Analysis->logP Value Filtration & HPLC Analysis Filtration & HPLC Analysis Shake-Flask Equilibration->Filtration & HPLC Analysis Solubility Value Solubility Value Filtration & HPLC Analysis->Solubility Value

Caption: Experimental workflows for determining key physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine, a molecule of significant interest in drug discovery. While some key experimental data, such as logP and aqueous solubility, are not yet publicly available, the provided protocols offer a clear path for their determination. The synthesis and characterization of this and related compounds will continue to be a vital area of research, contributing to the development of new and effective therapeutic agents. Researchers are encouraged to perform experimental validation of the predicted properties to build a more complete and accurate profile of this promising scaffold.

References

In Silico Modeling of 1H-pyrrolo[2,3-b]pyridin-3-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives to their biological targets. This scaffold is a key component in a variety of kinase inhibitors and other therapeutic agents. Understanding its binding characteristics through in silico modeling is crucial for the rational design of novel and more potent drug candidates.

Introduction to 1H-pyrrolo[2,3-b]pyridin-3-amine and Its Targets

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases. This guide focuses on the in silico modeling of these compounds against several key targets implicated in diseases ranging from cancer to inflammatory disorders.

The primary targets for 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives discussed in this guide are:

  • Traf2- and Nck-interacting kinase (TNIK): A serine/threonine kinase involved in Wnt signaling and cytoskeletal regulation, making it a target for colorectal cancer.[1]

  • Janus Kinase 3 (JAK3): A tyrosine kinase crucial for cytokine signaling in immune cells, targeted for autoimmune diseases and organ transplant rejection.[2][3]

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases whose aberrant activation is linked to various cancers.[4]

  • Phosphodiesterase 4B (PDE4B): An enzyme that regulates inflammation by degrading cyclic AMP (cAMP), making it a target for inflammatory diseases.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, as reported in the scientific literature.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK

CompoundpIC50
Compound 18.31
Compound 28.21
Compound 38.51
......
Compound 318.89
(Data extracted from a study of 31 derivatives where pIC50 values ranged from 7.37 to 9.92)[1]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Isoforms

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
(Data for the most potent compound identified in the study)[4]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

Compound SeriesPDE4B IC50 Range (µM)
11a-o 0.11 - 1.1
(This series of compounds showed moderate to good inhibition against PDE4B)

Table 4: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative against JAKs

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 6 analogue 290018001100
(A 1H-pyrrolo[2,3-b]pyridine analogue showing potential inhibitory activity against JAKs)[3]

Experimental Protocols: In Silico Methodologies

This section details the standardized computational protocols for molecular docking and molecular dynamics simulations, which are foundational techniques for studying ligand-protein interactions.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using the widely-used software AutoDock Vina.

Objective: To predict the binding pose and affinity of a 1H-pyrrolo[2,3-b]pyridin-3-amine derivative to its target protein.

Materials:

  • Software: AutoDock Tools (ADT), AutoDock Vina

  • Input Files:

    • Receptor structure in PDB format (e.g., from the Protein Data Bank)

    • Ligand structure in 2D or 3D format (e.g., SDF or MOL2 file)

Methodology:

  • Receptor Preparation:

    • Load the receptor PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Load the ligand file into AutoDock Tools.

    • Detect the ligand's root and define rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the known active site of the receptor. The size of the grid box should be sufficient to encompass the entire binding pocket.

  • Configuration File:

    • Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results:

    • The output file (in PDBQT format) will contain multiple binding modes of the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docking poses using molecular visualization software (e.g., PyMOL, VMD) to analyze the interactions between the ligand and the receptor's amino acid residues.

Molecular Dynamics Simulation Protocol using GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the ligand-protein complex and characterize its dynamic interactions.

Materials:

  • Software: GROMACS

  • Input Files:

    • The best-ranked docked complex from the molecular docking study (in PDB format).

    • Force field files (e.g., AMBER, CHARMM).

Methodology:

  • System Preparation:

    • Generate the topology for the protein and the ligand using the chosen force field.

    • Create a simulation box and solvate the complex with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the simulation trajectory to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Analyze the interactions between the ligand and the protein over time (e.g., hydrogen bond analysis).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and the in silico experimental workflows.

Signaling Pathways

TNIK_Signaling_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC_Axin GSK3β/APC/Axin Complex Dishevelled->GSK3b_APC_Axin Inhibits Beta_Catenin β-catenin GSK3b_APC_Axin->Beta_Catenin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TNIK TNIK TNIK->TCF_LEF Phosphorylates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Simplified TNIK-mediated Wnt signaling pathway.

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Transcription STAT_dimer->Gene_Expression

Caption: Overview of the JAK-STAT signaling pathway.[2][3]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits Molecular_Docking_Workflow Receptor_PDB Receptor PDB Prep_Receptor Prepare Receptor (Add Hydrogens, Charges) Receptor_PDB->Prep_Receptor Ligand_SDF Ligand SDF Prep_Ligand Prepare Ligand (Define Rotatable Bonds) Ligand_SDF->Prep_Ligand Receptor_PDBQT Receptor.pdbqt Prep_Receptor->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Prep_Ligand->Ligand_PDBQT Define_Grid Define Grid Box Receptor_PDBQT->Define_Grid Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Define_Grid->Run_Vina Output Docked Poses & Binding Affinities Run_Vina->Output Analysis Analyze Interactions Output->Analysis MD_Simulation_Workflow Docked_Complex Docked Complex (PDB) System_Setup System Setup (Topology, Solvation, Ions) Docked_Complex->System_Setup Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration Equilibration (NVT and NPT) Energy_Min->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory Trajectory File Production_MD->Trajectory Analysis Trajectory Analysis (RMSD, Interactions, Binding Energy) Trajectory->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, a crucial heterocyclic compound in medicinal chemistry and drug development.[1][2] This compound, also known as 3-amino-7-azaindole, serves as a versatile scaffold for synthesizing various pharmacologically active molecules, including inhibitors for kinases such as FGFR.[3][4][5] Two primary synthetic routes are presented: a classical two-step method involving the nitration of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) followed by the reduction of the nitro intermediate, and a modern, efficient one-pot synthesis via a microwave-assisted Thorpe-Ziegler cyclization.[1][2] These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Protocol 1: Two-Step Synthesis via Nitration and Reduction

This protocol outlines a traditional and widely referenced method for preparing 1H-pyrrolo[2,3-b]pyridin-3-amine. The synthesis involves the electrophilic nitration of the 7-azaindole core at the C3 position, followed by the reduction of the resulting 3-nitro intermediate to the desired 3-amino product.

Logical Workflow for Protocol 1

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) C 3-Nitro-1H-pyrrolo[2,3-b]pyridine A->C Nitration B Nitrating Agent (e.g., H2SO4/HNO3) B->C D 3-Nitro-1H-pyrrolo[2,3-b]pyridine F 1H-pyrrolo[2,3-b]pyridin-3-amine D->F Reduction E Reducing Agent (e.g., SnCl2·2H2O or Zn/AcOH) E->F

Caption: Workflow for the two-step synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Step 1: Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
1H-pyrrolo[2,3-b]pyridine118.141.01.0 g
Sulfuric Acid (conc.)98.08-10 mL
Nitric Acid (fuming)63.011.1~0.6 mL
Ice18.02-As needed
Sodium Bicarbonate (sat. aq.)84.01-As needed
Water18.02-As needed

Experimental Protocol:

  • To a flask containing concentrated sulfuric acid (10 mL), cool the solution to 0-5 °C using an ice bath.

  • Slowly add 1H-pyrrolo[2,3-b]pyridine (1.0 g) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Once the 7-azaindole is fully dissolved, add fuming nitric acid (~0.6 mL) dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate (the crude product) is collected by filtration.

  • Wash the collected solid with cold water and dry it under a vacuum to yield 3-nitro-1H-pyrrolo[2,3-b]pyridine. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
3-Nitro-1H-pyrrolo[2,3-b]pyridine163.141.01.0 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.635.0~6.9 g
Ethanol46.07-20 mL
Ethyl Acetate88.11-As needed
Sodium Bicarbonate (sat. aq.)84.01-As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Experimental Protocol:

  • To a solution of 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 g) in ethanol (20 mL), add tin(II) chloride dihydrate (~6.9 g).[6]

  • Heat the reaction mixture to reflux for 4 hours.[6] Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and add a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes. The resulting precipitate can be removed by filtration through celite.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield 1H-pyrrolo[2,3-b]pyridin-3-amine.

Note: An alternative reducing agent is zinc in acetic acid.[7]

Protocol 2: One-Pot Microwave-Assisted Synthesis

This protocol describes a highly efficient, one-pot synthesis of substituted 3-amino-7-azaindoles utilizing a microwave-assisted Thorpe-Ziegler cyclization.[1][2] This method offers advantages such as significantly reduced reaction times and high yields.[1][2]

Logical Workflow for Protocol 2

A Ethyl (3-cyanopyridin-2-yl)carbamate D Microwave Irradiation (100 °C, 10 min) A->D B α-Bromoketone B->D C Base (K2CO3) Solvent (DMF) C->D E Substituted 3-Amino-7-azaindole D->E Thorpe-Ziegler Cyclization

Caption: Workflow for the one-pot microwave-assisted synthesis.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Ethyl (3-cyanopyridin-2-yl)carbamate191.171.0955 mg (5.0 mmol)
Phenacyl bromide (example α-bromoketone)199.051.11.09 g (5.5 mmol)
Potassium Carbonate (K₂CO₃)138.212.21.52 g (11 mmol)
N,N-Dimethylformamide (DMF, dry)73.09-5.0 mL
Dichloromethane84.93-As needed
Water18.02-As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Note: The amounts are based on the example provided in the cited literature.[1][2]

Experimental Protocol:

  • In a microwave reactor vessel, combine ethyl (3-cyanopyridin-2-yl)carbamate (955 mg, 5.0 mmol), phenacyl bromide (1.09 g, 5.5 mmol), and potassium carbonate (1.52 g, 11 mmol) in dry N,N-dimethylformamide (5.0 mL).[1][2]

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 100 °C for 10 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (80 mL) and extract with dichloromethane.

  • Combine the organic layers and wash them extensively with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent, and purify the residue by chromatography on a silica gel column (petroleum ether–ethyl acetate, 8/1 by volume) to yield the product.[2]

Note: The product of this specific example is Ethyl 3-amino-2-benzoyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, which can be further modified to obtain the parent 1H-pyrrolo[2,3-b]pyridin-3-amine.

Applications and Significance

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry.[3] Derivatives of 1H-pyrrolo[2,3-b]pyridin-3-amine are investigated for a wide range of biological activities. Notably, they have been developed as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in the progression of several cancers.[3][4][5] The amino group at the 3-position provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize lead compounds in drug discovery programs.[8]

References

Application Note: High-Purity Isolation of 1H-pyrrolo[2,3-b]pyridin-3-amine using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction

1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. The 7-azaindole core is a common structural motif in a variety of biologically active molecules, including kinase inhibitors. The presence of a basic primary amine group on this scaffold presents a significant challenge during purification via silica gel chromatography, often leading to undesirable peak tailing and poor separation from closely related impurities. This tailing phenomenon arises from the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.

This application note provides a detailed protocol for the efficient purification of 1H-pyrrolo[2,3-b]pyridin-3-amine using silica gel flash column chromatography. The methodology incorporates the use of a basic modifier in the mobile phase to mitigate peak tailing, ensuring high purity and recovery of the target compound.

Data Presentation: Recommended Chromatography Parameters

The following table summarizes the recommended starting conditions for the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine. These parameters can be optimized based on the specific impurity profile of the crude material.[1]

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase purification of many organic compounds.[1][2]
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH)A versatile system offering a wide polarity range suitable for eluting the target compound.
Gradient Profile 0% to 10% Methanol in DichloromethaneA shallow gradient is recommended to ensure optimal separation from impurities.[1]
Mobile Phase Modifier 0.5 - 1% Triethylamine (Et₃N)Crucial for preventing peak tailing by neutralizing acidic sites on the silica gel.[1] Ammonium hydroxide can also be used.[3]
Flow Rate Dependent on column size (e.g., 40-50 mL/min for a 40g column)Adjust for optimal separation and run time.
Detection UV at 254 nmThe aromatic nature of the compound allows for easy detection by UV light.
Sample Loading Dry loading (adsorbed onto silica) or minimal solvent injectionDry loading is preferred for improved resolution, especially if the crude material has low solubility in the initial eluent.[1]

Experimental Protocol: Flash Chromatography Purification

This protocol outlines the step-by-step procedure for purifying crude 1H-pyrrolo[2,3-b]pyridin-3-amine.

1. Materials and Reagents

  • Crude 1H-pyrrolo[2,3-b]pyridin-3-amine

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N), Reagent grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system and pre-packed silica columns

2. Mobile Phase Preparation

  • Solvent A: Dichloromethane (DCM) + 0.5% Triethylamine (Et₃N)

  • Solvent B: Methanol (MeOH) + 0.5% Triethylamine (Et₃N)

  • Ensure both solvents are thoroughly mixed before placing them on the chromatography system. The addition of a basic modifier like triethylamine is essential to improve the separation of basic compounds by reducing tailing.[1]

3. Sample Preparation (Dry Loading Method)

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM/MeOH).

  • Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Load the resulting powder into an empty solid-load cartridge compatible with the flash chromatography system.

4. Chromatography Execution

  • Equilibrate the pre-packed silica gel column with Solvent A (DCM + 0.5% Et₃N) for at least 3-5 column volumes.

  • Load the sample cartridge onto the system.

  • Begin the elution process using a linear gradient from 0% Solvent B to 10% Solvent B over 15-20 column volumes.

  • Monitor the elution profile using the UV detector at 254 nm.

  • Collect fractions based on the observed peaks.

5. Fraction Analysis

  • Analyze the collected fractions using Thin Layer Chromatography (TLC).

  • Spot a small aliquot from each relevant fraction onto a TLC plate.

  • Develop the TLC plate using an appropriate eluent system (e.g., 9:1 DCM/MeOH with 0.5% Et₃N).

  • Visualize the spots under UV light (254 nm).

  • Identify and combine the fractions containing the pure desired product.

6. Product Isolation

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvents under reduced pressure using a rotary evaporator to yield the purified 1H-pyrrolo[2,3-b]pyridin-3-amine.

  • Dry the final product under high vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the purification and a troubleshooting process for common issues encountered during the chromatography of basic amines.

Caption: Workflow for the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine.

G issue Issue Observed: Peak Tailing / Streaking on TLC cause Probable Cause: Strong interaction of basic amine with acidic silica gel issue->cause Diagnosis solution Solution: Add a basic modifier to the mobile phase (0.1-1% Et3N or NH4OH) cause->solution Remedy result Expected Result: Symmetrical peak shape and improved separation solution->result Outcome

Caption: Troubleshooting logic for amine purification on silica gel.

References

Application Notes and Protocols: Recrystallization of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif is a key component in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The purity of this starting material is paramount to ensure the integrity and reliability of subsequent synthetic steps and biological assays. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline material.

These application notes provide detailed protocols and guidance for the recrystallization of 1H-pyrrolo[2,3-b]pyridin-3-amine, based on established methods for analogous 7-azaindole derivatives. The provided methodologies should be considered as starting points and may require optimization for specific batches and impurity profiles.

Physicochemical Properties and Solubility

Understanding the solubility profile of 1H-pyrrolo[2,3-b]pyridin-3-amine is critical for selecting an appropriate recrystallization solvent system. Based on the general solubility of 7-azaindole derivatives, the following table summarizes the expected solubility of the target compound.[1]

Solvent ClassExamplesExpected Solubility of 1H-pyrrolo[2,3-b]pyridin-3-amineRecrystallization Application
Polar Protic Methanol, EthanolHighGood solvent for dissolving the crude product. May require an anti-solvent for precipitation.
Polar Aprotic Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighGood single-solvent or co-solvent candidates for recrystallization.
Halogenated Dichloromethane (DCM)ModerateOften used in combination with a less polar solvent (anti-solvent).
Non-polar Hexanes, HeptaneLowPrimarily used as an anti-solvent to induce crystallization.
Aqueous WaterLowCan be used as an anti-solvent with a water-miscible organic solvent.

Recrystallization Protocols

Two primary recrystallization methods are presented: single-solvent recrystallization and multi-solvent (solvent/anti-solvent) recrystallization. The choice of method will depend on the solubility of the compound and its impurities in various solvents.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures. Ethyl acetate or acetonitrile are often good starting points for 7-azaindole derivatives.[1]

Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude 1H-pyrrolo[2,3-b]pyridin-3-amine in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. A common system for similar compounds is Dichloromethane/Hexanes.[1]

Methodology:

  • Dissolution: Dissolve the crude 1H-pyrrolo[2,3-b]pyridin-3-amine in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) at room temperature.

  • Addition of Anti-Solvent: Slowly add an anti-solvent in which the compound is poorly soluble (e.g., hexanes) to the stirred solution until the solution becomes slightly turbid.

  • Inducing Crystallization: If crystals do not form immediately, gently warm the solution until it becomes clear again, and then allow it to cool slowly. Seeding with a small crystal of the pure compound can also initiate crystallization.

  • Cooling: Allow the mixture to stand at room temperature for crystallization to complete. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and workflow for the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude Crude 1H-pyrrolo[2,3-b]pyridin-3-amine dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry analysis Purity Analysis (TLC, LC-MS, NMR) dry->analysis

Caption: General workflow for single-solvent recrystallization.

Solvent_Selection_Logic node_action node_action start Start Purity >95%? check_solubility Soluble in Hot Solvent, Insoluble in Cold? start->check_solubility No end Purification Successful start->end Yes use_single_solvent Use Single-Solvent Recrystallization check_solubility->use_single_solvent Yes check_miscible_pair Find Miscible Solvent/Anti-Solvent Pair? check_solubility->check_miscible_pair No use_single_solvent->end use_multi_solvent Use Multi-Solvent Recrystallization check_miscible_pair->use_multi_solvent Yes chromatography Consider Column Chromatography check_miscible_pair->chromatography No use_multi_solvent->end

References

Application Note: 1H and 13C NMR Characterization of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. The 7-azaindole scaffold is a prevalent motif in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the amino group at the 3-position provides a crucial site for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery. Accurate structural characterization is paramount for ensuring the identity and purity of this key intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Predicted NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds. Experimental values may vary based on solvent, concentration, and instrument calibration.

A comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1H-pyrrolo[2,3-b]pyridin-3-amine is presented below. The proposed chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 1H-pyrrolo[2,3-b]pyridin-3-amine in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~10.8br s-1H
H7~8.05dd4.8, 1.51H
H5~7.60dd7.8, 1.51H
H2~7.10s-1H
H6~6.95dd7.8, 4.81H
NH₂~5.50br s-2H

Table 2: Predicted ¹³C NMR Data for 1H-pyrrolo[2,3-b]pyridin-3-amine in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C7a~148.5
C3~142.0
C5~128.0
C7~120.5
C3a~118.0
C6~115.0
C2~100.0

Interpretation of Predicted Spectra

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show a downfield broad singlet for the N1-H of the pyrrole ring around 10.8 ppm. The pyridine ring protons (H7, H5, and H6) are anticipated to appear as doublets of doublets in the aromatic region, with coupling constants characteristic of their ortho and meta relationships. The H2 proton of the pyrrole ring is predicted to be a singlet. The amino protons (NH₂) are expected to appear as a broad singlet around 5.50 ppm, the chemical shift of which can be highly dependent on concentration and temperature.

In the predicted ¹³C NMR spectrum, the carbon atoms of the pyridine ring (C7a, C5, C7, and C6) and the pyrrole ring (C3, C3a, and C2) are expected to resonate in the aromatic region. The carbon bearing the amino group (C3) is predicted to be significantly downfield.

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 1H-pyrrolo[2,3-b]pyridin-3-amine for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound due to its high polarity and ability to dissolve a wide range of organic molecules.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal reference.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal reference.

Visualizations

experimental_workflow start Start weigh_sample Weigh Sample (5-10 mg for 1H, 20-25 mg for 13C) start->weigh_sample dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c process_data Process and Analyze Data acquire_1h->process_data acquire_13c->process_data end End process_data->end

Caption: Experimental workflow for NMR data acquisition.

Caption: Structure of 1H-pyrrolo[2,3-b]pyridin-3-amine with atom numbering.

Application Note: Quantitative Analysis of 1H-pyrrolo[2,3-b]pyridin-3-amine using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 7-azaindole-3-amine, is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its scaffold is present in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The development of robust analytical methods for the accurate quantification of this compound in various matrices is essential for drug discovery and development processes, including pharmacokinetic studies and quality control of active pharmaceutical ingredients. This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 1H-pyrrolo[2,3-b]pyridin-3-amine.

General Principles

Liquid chromatography is employed to separate the analyte of interest from the sample matrix. The separated analyte is then introduced into the mass spectrometer, which provides sensitive and selective detection based on its mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is often utilized to enhance selectivity and reduce background noise.

Experimental Protocols

1. Materials and Reagents

  • 1H-pyrrolo[2,3-b]pyridin-3-amine reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.

2. Sample Preparation (from Plasma)

This protocol outlines a standard protein precipitation method for the extraction of 1H-pyrrolo[2,3-b]pyridin-3-amine from a plasma matrix.

  • Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Final Preparation: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.

3. LC-MS/MS Method

The following is a general method that should be optimized for the specific instrument and analyte.

  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column is recommended (e.g., Kinetex 1.7 µm C18, 50 x 3.0 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
3.5595
3.6955
5.0955
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1H-pyrrolo[2,3-b]pyridin-3-amine134.1117.120
Internal Standard (IS)To be determinedTo be determinedTo be determined

Note: The precursor ion for 1H-pyrrolo[2,3-b]pyridin-3-amine corresponds to its protonated form [M+H]⁺. The product ion and collision energy should be optimized through infusion and tuning of the reference standard.

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized for clarity. Below is a sample table of expected performance characteristics for the method.

Table 1: Quantitative LC-MS Data for 1H-pyrrolo[2,3-b]pyridin-3-amine

ParameterValue
Retention Time (RT)1.85 min
Precursor Ion ([M+H]⁺, m/z)134.1
Product Ion (m/z)117.1
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)85-115%

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of 1H-pyrrolo[2,3-b]pyridin-3-amine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS analysis of 1H-pyrrolo[2,3-b]pyridin-3-amine.

The described LC-MS method provides a framework for the reliable and sensitive quantification of 1H-pyrrolo[2,3-b]pyridin-3-amine. This protocol can be adapted for various research and development applications, including pharmacokinetic analysis and quality control. Method validation should be performed according to the relevant regulatory guidelines to ensure data integrity.

References

Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities and have gained significant attention as potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

These application notes provide a comprehensive overview of a kinase inhibition assay protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives. This document outlines both a biochemical and a cell-based assay protocol to determine the inhibitory potency (e.g., IC50) of these compounds against various kinases.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting their potential against a range of cancer-related kinases.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one[1]Cdc77ATP mimetic inhibitor assay
Compound 4h [2][3]FGFR17Biochemical Assay
FGFR29Biochemical Assay
FGFR325Biochemical Assay
FGFR4712Biochemical Assay
Tofacitinib (a pyrrolo[2,3-d]pyrimidine)[4]JAK32.2Biochemical Assay
In-house screen compound[5]TNIK< 1Biochemical Assay

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting inhibition data. Below are simplified diagrams of key signaling pathways often targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Cellular_Responses Angiogenesis, Cell Proliferation, Survival MAPK_pathway->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.

Src_Signaling Upstream Upstream Signals (e.g., RTKs, Integrins) Src Src Kinase Upstream->Src Activate PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Phosphorylates & Activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Phosphorylates & Activates Cellular_Functions Cell Proliferation, Migration, Survival PI3K_Akt->Cellular_Functions Ras_MAPK->Cellular_Functions Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (Inhibitor) Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound, such as 1H-pyrrolo[2,3-b]pyridin-3-amine, against a specific kinase using a luminescence-based assay that measures the amount of ADP produced.[6][7]

Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP generated is directly proportional to the kinase activity. A reagent is added to stop the kinase reaction and the remaining ATP is depleted. A second reagent is then added to convert the ADP to ATP, which is used in a luciferase reaction to generate a luminescent signal.[7] A potent inhibitor will result in low ADP production and thus a low luminescent signal.

Biochem_Workflow Start Start Compound_Prep Prepare Serial Dilutions of 1H-pyrrolo[2,3-b]pyridin-3-amine Start->Compound_Prep Plate_Setup Add Compound Dilutions to 384-well Plate Compound_Prep->Plate_Setup Add_Kinase Add Kinase Mix to Plate Plate_Setup->Add_Kinase Kinase_Mix Prepare Kinase/ Substrate Master Mix Kinase_Mix->Add_Kinase Incubate1 Pre-incubation (Compound-Kinase Binding) Add_Kinase->Incubate1 Start_Reaction Initiate Reaction with ATP Incubate1->Start_Reaction Incubate2 Incubate at Room Temp (e.g., 60 min) Start_Reaction->Incubate2 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate2->Stop_Reaction Incubate3 Incubate at Room Temp (e.g., 40 min) Stop_Reaction->Incubate3 Detect_Signal Add Kinase Detection Reagent Incubate3->Detect_Signal Incubate4 Incubate at Room Temp (e.g., 30 min) Detect_Signal->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze Calculate % Inhibition & Determine IC50 Read_Plate->Analyze

Caption: Experimental workflow for the kinase inhibition assay.

Materials:

  • Recombinant human kinase of interest (e.g., JAK1, Src, VEGFR2)

  • Specific peptide or protein substrate

  • 1H-pyrrolo[2,3-b]pyridin-3-amine (or derivative)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)[8]

  • DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the 1H-pyrrolo[2,3-b]pyridin-3-amine in 100% DMSO, starting from a 1 mM stock.[9]

  • Assay Plate Preparation: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of a 384-well assay plate. Include wells with DMSO only for 0% inhibition (high control) and a known potent pan-kinase inhibitor (e.g., Staurosporine) for 100% inhibition (low control).[9]

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The final enzyme concentration should be empirically determined to ensure the reaction is in the linear range.[9]

  • Compound-Enzyme Incubation: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[9]

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. Add 5 µL of the 2X ATP solution to all wells to start the reaction.[9]

  • Reaction Incubation: Shake the plate for 30 seconds and incubate at room temperature for a predetermined time (e.g., 60 minutes).[9]

  • Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[9]

    • Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

    • Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature to stabilize the signal.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Protein)

This protocol outlines a method to assess the ability of 1H-pyrrolo[2,3-b]pyridin-3-amine to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.[6][10][11]

Principle: Many kinases undergo autophosphorylation upon activation, or they phosphorylate specific downstream substrates. A specific inhibitor will reduce the level of this phosphorylation in a dose-dependent manner. Western blotting with phospho-specific antibodies allows for the quantification of this inhibition.[11]

WB_Workflow Start Start Cell_Culture Culture Cells to 70-80% Confluency Start->Cell_Culture Serum_Starve Serum-starve Cells (Optional) Cell_Culture->Serum_Starve Treat_Cells Treat Cells with Inhibitor (Varying Concentrations) Serum_Starve->Treat_Cells Stimulate Stimulate with Growth Factor (If necessary) Treat_Cells->Stimulate Lyse_Cells Lyse Cells with RIPA Buffer (+ Protease/Phosphatase Inhibitors) Stimulate->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-phospho-Kinase) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate & Image Secondary_Ab->Detect Re_Probe Strip and Re-probe for Total Kinase (Loading Control) Detect->Re_Probe

Caption: Western blot workflow for cell-based kinase inhibition.

Materials:

  • Cancer cell line with an activated kinase of interest

  • Complete cell culture medium

  • 1H-pyrrolo[2,3-b]pyridin-3-amine (or derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[11]

  • Primary antibodies: anti-phospho-kinase (specific for the activated form) and anti-total-kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If necessary, serum-starve the cells for a few hours to reduce basal signaling. Pre-treat the cells with various concentrations of 1H-pyrrolo[2,3-b]pyridin-3-amine (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).[10][11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[6]

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).[11]

    • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • Data Analysis: Quantify the band intensities for the phosphorylated protein. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase.[6] The reduction in the ratio of phospho-protein to total protein indicates the inhibitory effect of the compound.

References

Application Notes and Protocols for Cell Proliferation Assay with 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have demonstrated potent anti-proliferative effects against a variety of cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and those in the PI3K/AKT/mTOR signaling pathway, which are crucial for cell growth, proliferation, and survival.[4][5]

This document provides detailed application notes and protocols for conducting cell proliferation assays to evaluate the efficacy of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives. The protocols are based on established colorimetric assays that measure metabolic activity as an indicator of cell viability.

Putative Mechanism of Action

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit critical signaling pathways implicated in cancer cell proliferation. Two of the most prominent pathways are the FGFR and PI3K/AKT/mTOR pathways.

  • FGFR Signaling Pathway: Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways, to promote cell proliferation, survival, and angiogenesis.[4][5]

  • PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a common feature in many cancers.[4]

Inhibition of these pathways by compounds containing the 1H-pyrrolo[2,3-b]pyridine core can lead to cell cycle arrest and apoptosis.

Data Presentation

Table 1: Representative Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 8b A375PHuman Melanoma< 1 µM (nanomolar range)[2]
Compound 8g A375PHuman Melanoma< 1 µM (nanomolar range)[2]
Compound 9a-e A375PHuman Melanoma< 1 µM (nanomolar range)[2]
Compound 10t HeLaCervical Cancer0.12[6]
SGC-7901Gastric Cancer0.15[6]
MCF-7Breast Cancer0.21[6]
Compound B1 MDA-MB-468Triple-Negative Breast Cancer0.13[3]

Table 2: Representative Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 4h FGFR17[4][5]
FGFR29[4][5]
FGFR325[4][5]
FGFR4712[4][5]
A series of derivativesRSK2as low as 1.7[3]

Mandatory Visualizations

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (and derivatives) Inhibitor->FGFR Inhibits

Caption: Putative inhibition of the FGFR signaling pathway.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (and derivatives) Inhibitor->PI3K Inhibits

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of 1H-pyrrolo[2,3-b]pyridin-3-amine treatment 3. Treat cells with compound and incubate (e.g., 24-72h) compound_prep->treatment add_reagent 4. Add MTT or WST-1 reagent treatment->add_reagent incubation 5. Incubate for color development add_reagent->incubation read_plate 6. Measure absorbance with a plate reader incubation->read_plate data_analysis 7. Calculate cell viability and determine IC50 read_plate->data_analysis

Caption: General workflow for a cell proliferation assay.

Experimental Protocols

The following are detailed protocols for two common colorimetric cell proliferation assays: the MTT assay and the WST-1 assay. These assays are suitable for evaluating the anti-proliferative effects of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-3-amine

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1H-pyrrolo[2,3-b]pyridin-3-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is a more sensitive and convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-3-amine

  • Cancer cell line of interest

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol.

  • Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol.

  • WST-1 Assay:

    • After the incubation period, add 10 µL of the WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

    • Gently shake the plate for 1 minute before reading.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm is recommended.

  • Data Analysis:

    • Follow the same data analysis procedure as described in the MTT assay protocol to determine the IC₅₀ value.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising core structure for the development of novel anti-proliferative agents. The provided protocols for MTT and WST-1 assays offer robust and reliable methods for evaluating the cytotoxic and anti-proliferative effects of 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives in a research or drug development setting. The data on related compounds suggest that this class of molecules warrants further investigation for its potential therapeutic applications in oncology.

References

Application Notes and Protocols for the In Vitro Evaluation of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, prominently as inhibitors of various protein kinases, making them promising candidates for therapeutic development, particularly in oncology and immunology. This document provides detailed application notes and protocols for the in vitro evaluation of novel 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives.

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases and cancer cell lines, as reported in the literature.

Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
4h FGFR17Sunitinib261[1]
FGFR29Sunitinib-
FGFR325Sunitinib-
FGFR4712Sunitinib-
9 c-Met22.8--
ALKModerate Inhibition--
16h MELK32--
14c JAK3Potent (specific value not provided)--
25a ATM>700-fold selectivity over PIKK family--
11h PDE4B110 - 1100Rolipram-
Compound A TNIK<1Sunitinib-
Compound B JAK3Potent--
Compound C DYRK1ANanomolar range--
Compound D TrkAPotent--
Compound E CDK9/CyclinTMicromolar to nanomolar range--
Haspin14--

Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineCell TypeIC50 / GI50 (µM)
4h 4T1Mouse Breast Cancer-
MDA-MB-231Human Breast Cancer-
MCF-7Human Breast Cancer-
9 MKN-45Human Gastric Cancer0.329
EBC-1Human Lung Cancer0.479
16h A549Human Lung Cancer0.109
MDA-MB-231Human Breast Cancer0.245
MCF-7Human Breast Cancer-
10t HeLaHuman Cervical Cancer0.12
SGC-7901Human Gastric Cancer0.15
MCF-7Human Breast Cancer0.21

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.[2]

Materials:

  • Recombinant Kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives (dissolved in 100% DMSO)

  • Detection Solution containing Europium-labeled anti-phospho-substrate antibody and Allophycocyanin-labeled streptavidin

  • 384-well plates

  • Plate reader capable of TR-FRET

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the biotinylated substrate peptide to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the detection solution.

  • Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compounds for 72 hours.

  • After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the protein-bound dye by adding Tris base solution to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cancer cell line

  • 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its GI50 concentration for 24 or 48 hours.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the test compounds on the cell cycle distribution.[3]

Materials:

  • Cancer cell line

  • 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

Signaling Pathway Diagrams

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Derivative Inhibitor->Autophosphorylation Inhibits

Caption: FGFR Signaling Pathway Inhibition.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression regulates Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Derivative Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

Experimental Workflow Diagrams

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddReagents Add Kinase, Substrate, and Compound to Plate PrepCompounds->AddReagents InitiateReaction Initiate Reaction with ATP AddReagents->InitiateReaction Incubate1 Incubate at RT InitiateReaction->Incubate1 StopReaction Stop Reaction & Add Detection Reagents Incubate1->StopReaction Incubate2 Incubate at RT StopReaction->Incubate2 ReadSignal Read TR-FRET Signal Incubate2->ReadSignal AnalyzeData Analyze Data & Determine IC50 ReadSignal->AnalyzeData End End AnalyzeData->End

Caption: In Vitro Kinase Assay Workflow.

Cell_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adhere Allow Cells to Adhere SeedCells->Adhere Treat Treat with Test Compounds Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform Assay (SRB, Apoptosis, or Cell Cycle) Incubate->Assay Readout Measure Readout (Absorbance or Fluorescence) Assay->Readout Analyze Analyze Data Readout->Analyze End End Analyze->End

Caption: General Cell-Based Assay Workflow.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying the engagement of a ligand with its target protein within a cellular context.[1][2][3] This method is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, increases the thermal stability of the target protein.[1][4] Consequently, upon heat treatment, the ligand-bound protein is more resistant to denaturation and aggregation compared to its unbound state.[2][5] The amount of soluble protein remaining after a heat challenge can be quantified to determine the extent of target engagement.[2][5]

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore found in numerous kinase inhibitors. Derivatives of this core structure have been shown to target a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs)[6][7][8], Janus Kinases (JAKs)[9][10], and Ataxia Telangiectasia Mutated (ATM) kinase[11], which are implicated in various cancers and immune diseases.[6][9] Therefore, CETSA is an invaluable tool for confirming the intracellular target engagement of novel 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives and elucidating their mechanism of action.

These application notes provide a detailed protocol for utilizing CETSA to assess the target engagement of 1H-pyrrolo[2,3-b]pyridin-3-amine compounds. The protocols are adaptable for both initial validation of target binding (CETSA melt curve) and determination of cellular potency (Isothermal Dose-Response Fingerprint - ITDRF).

Signaling Pathways of Potential Targets

Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold are known to inhibit several critical signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for interpreting the downstream effects of target engagement.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[8] Aberrant activation of this pathway is a known driver in various cancers.[6]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (FGFR Inhibitor) Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of tyrosine kinases are crucial for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression related to immunity and inflammation.[9]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates GeneExpression Gene Expression (Immune Response) Nucleus->GeneExpression Regulates Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Protocols

Two primary CETSA formats are described below: the CETSA melt curve for initial target engagement validation and the Isothermal Dose-Response Fingerprint (ITDRF) for quantifying cellular potency.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound A->B C 3. Aliquot & Heat B->C D 4. Cell Lysis C->D E 5. Centrifuge to Pellet Aggregates D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Quantify Protein (e.g., Western Blot) F->G

Caption: General CETSA Experimental Workflow.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the target kinase at a detectable level.

  • Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics).

  • 1H-pyrrolo[2,3-b]pyridin-3-amine Compound: Stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit: For determining protein concentration.

  • SDS-PAGE Gels and Buffers: For protein separation.

  • PVDF Membranes: For Western blotting.

  • Primary Antibody: Specific for the target kinase.

  • Secondary Antibody: HRP-conjugated.

  • Chemiluminescent Substrate: For detection.

Protocol 1: CETSA Melt Curve (Tagg Curve)

This protocol aims to determine the change in the thermal stability of the target protein in the presence of the compound. A shift in the aggregation temperature (Tagg) indicates target engagement.[2]

  • Cell Culture: Culture cells to approximately 80-90% confluency.

  • Cell Treatment: Harvest cells and resuspend them in fresh culture medium. Treat one batch of cells with the 1H-pyrrolo[2,3-b]pyridin-3-amine compound at a fixed concentration (e.g., 10 µM) and another batch with vehicle (e.g., DMSO) as a control. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes.[1] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice, or by performing freeze-thaw cycles.[3]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.[1]

    • Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.[2]

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.[2]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples.

    • Determine the Tagg, the temperature at which 50% of the protein is denatured, for both conditions. A shift in Tagg (ΔTagg) indicates target stabilization.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)

This protocol determines the concentration-dependent thermal stabilization of the target protein at a single, optimized temperature to derive a cellular EC50 value.[12]

  • Cell Culture and Treatment: Culture and harvest cells as described for the melt curve protocol. Treat cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridin-3-amine compound. Include a vehicle control.

  • Heat Shock: Heat all samples at a single, fixed temperature for 3-5 minutes. This temperature should be chosen from the melt curve experiment, typically on the slope of the curve for the vehicle-treated sample, where a significant but not complete denaturation is observed.

  • Cell Lysis and Protein Analysis: Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol. Analyze the soluble fractions by Western blotting for the target kinase.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each compound concentration.

    • Plot the percentage of soluble protein against the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Data Presentation

The quantitative data obtained from CETSA experiments should be summarized in a clear and structured format for easy comparison.

Table 1: CETSA Melt Curve Data for a Hypothetical 1H-pyrrolo[2,3-b]pyridin-3-amine Compound (Compound X) Targeting FGFR1
TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)48.5-
Compound X (10 µM)55.2+6.7

Tagg represents the temperature at which 50% of the protein is denatured and aggregated.

Table 2: ITDRF Data for Compound X Targeting FGFR1 in a Cellular Context
CompoundTargetCellular EC50 (nM)
Compound XFGFR1150

Cellular EC50 is the concentration of the compound that results in 50% of the maximal thermal stabilization at a fixed temperature.

Troubleshooting and Considerations

  • Antibody Specificity: Ensure the primary antibody is specific for the target protein to avoid off-target signals.

  • Loading Controls: While normalization is based on total protein concentration, running a loading control (e.g., actin or tubulin) can help verify equal sample loading in Western blots.

  • Optimization: The optimal heat shock temperature and duration, as well as compound incubation time, may need to be empirically determined for each target and cell line.[1]

  • Data Interpretation: The CETSA response is influenced not only by binding affinity but also by factors like cell permeability and compound metabolism.[13][14] Therefore, the cellular EC50 from ITDRF-CETSA is an apparent potency.

  • High-Throughput Formats: For screening larger compound libraries, CETSA can be adapted to higher-throughput formats using detection methods like AlphaScreen or proximity extension assays.[12][15][16]

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize CETSA to validate the target engagement of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives and advance their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 7-azaindole-3-amine).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, presented in a question-and-answer format.

Route 1: Synthesis via Buchwald-Hartwig Amination of 3-Halo-7-azaindole

Question 1: I am experiencing low yield in the Buchwald-Hartwig amination of 3-bromo-1H-pyrrolo[2,3-b]pyridine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Buchwald-Hartwig amination of 3-bromo-1H-pyrrolo[2,3-b]pyridine are a common challenge. Several factors can contribute to this issue, including catalyst deactivation, suboptimal reaction conditions, and side reactions. Here is a systematic guide to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich heteroaryl halides like 7-azaindole, bulky, electron-rich phosphine ligands are often more effective.

  • Base Selection: The strength and type of base can significantly influence the reaction outcome. Strong, non-nucleophilic bases are generally preferred.

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition of the product and catalyst.

Question 2: I am observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can compete with the desired amination, leading to a complex product mixture and reduced yield. Common side reactions include:

  • Hydrodehalogenation: The bromo substituent is replaced by a hydrogen atom, leading to the formation of 1H-pyrrolo[2,3-b]pyridine. This can be favored by certain catalysts and the presence of water or other protic sources.

  • Homocoupling: Coupling of two molecules of the amine or two molecules of the 7-azaindole can occur.

  • N-Arylation of the Pyrrole Nitrogen: The unprotected N-H of the pyrrole ring can compete with the desired amine for the catalyst, leading to undesired N-arylated byproducts.

To minimize these side reactions, consider the following:

  • Use of a Protecting Group: Protecting the pyrrole nitrogen with a suitable group (e.g., Boc, SEM) can prevent N-arylation. However, this adds extra steps to the synthesis.

  • Optimization of Reaction Conditions: Carefully screening the catalyst, ligand, base, and solvent can help to favor the desired amination pathway.

Route 2: Synthesis via Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine

Question 3: My reduction of 3-nitro-1H-pyrrolo[2,3-b]pyridine to the corresponding amine is incomplete. What are the common reasons for this?

Answer:

Incomplete reduction of the nitro group can be due to several factors:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary. Common choices include SnCl₂/HCl, H₂/Pd-C, and Fe/NH₄Cl. The choice may depend on the presence of other functional groups.

  • Reaction Conditions: Temperature, pressure (for catalytic hydrogenation), and reaction time are crucial parameters.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the palladium catalyst.

Question 4: I am observing over-reduction or other side reactions during the reduction of the nitro group. How can I achieve a cleaner reaction?

Answer:

Over-reduction or the formation of undesired byproducts can occur, especially with powerful reducing agents. To achieve a cleaner reaction:

  • Milder Reducing Agents: Consider using milder reducing agents like Fe/NH₄Cl or transfer hydrogenation conditions.

  • Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS to stop the reaction once the starting material is consumed.

  • Purification of Starting Material: Ensure the 3-nitro-1H-pyrrolo[2,3-b]pyridine is of high purity to avoid side reactions.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001275
2Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1101868
3Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1002455
4Pd₂(dba)₃ (2)XPhos (4)LHMDSTHF801282
5Pd(OAc)₂ (5)SPhos (7.5)K₂CO₃DMF1201065

Note: Yields are approximate and can vary based on the specific amine and reaction scale.

Table 2: Comparison of Reducing Agents for the Conversion of 3-Nitro-1H-pyrrolo[2,3-b]pyridine to 1H-pyrrolo[2,3-b]pyridin-3-amine

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Comments
1H₂ (1 atm), 10% Pd/CMeOH25495Clean reaction, requires hydrogenation setup.
2SnCl₂·2H₂OEtOH78388Common and effective, workup can be tedious.
3Fe, NH₄ClEtOH/H₂O80292Milder conditions, easier workup.
4Na₂S₂O₄THF/H₂O60575Useful for sensitive substrates.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • To an oven-dried Schlenk tube, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Add sodium tert-butoxide (1.4 equiv) to the mixture.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine using Fe/NH₄Cl

  • To a round-bottom flask, add 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (4.0 equiv).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Buchwald-Hartwig Amination cluster_route2 Route 2: Nitration and Reduction A1 3-Bromo-1H-pyrrolo [2,3-b]pyridine C1 Buchwald-Hartwig Amination A1->C1 B1 Amine Source (e.g., NH3, Benzophenone Imine) B1->C1 D1 1H-pyrrolo[2,3-b] pyridin-3-amine C1->D1 A2 1H-pyrrolo[2,3-b]pyridine B2 Nitration (e.g., HNO3/H2SO4) A2->B2 C2 3-Nitro-1H-pyrrolo [2,3-b]pyridine B2->C2 D2 Reduction (e.g., H2/Pd-C, Fe/NH4Cl) C2->D2 E2 1H-pyrrolo[2,3-b] pyridin-3-amine D2->E2

Caption: Synthetic Routes to 1H-pyrrolo[2,3-b]pyridin-3-amine.

Troubleshooting_Low_Yield Problem Low Yield in Buchwald-Hartwig Amination Cause1 Suboptimal Catalyst/ Ligand System Problem->Cause1 Cause2 Incorrect Base or Solvent Problem->Cause2 Cause3 Suboptimal Temperature or Reaction Time Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos) Cause1->Solution1 Solution Solution2 Use Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LHMDS) in Anhydrous Solvent Cause2->Solution2 Solution Solution3 Optimize Temperature (80-110 °C) and Monitor Reaction Progress (TLC/LC-MS) Cause3->Solution3 Solution Solution4 Consider N-Protection; Optimize Conditions to Minimize Hydrodehalogenation Cause4->Solution4 Solution

Caption: Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination.

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, a key scaffold in medicinal chemistry.

Troubleshooting Guide: Identifying and Mitigating Byproducts

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine can be prone to the formation of several byproducts depending on the chosen synthetic route. The two most common methods for introducing the 3-amino group are the reduction of a 3-nitro precursor and the Thorpe-Ziegler cyclization. This guide will address potential issues for both pathways.

Route 1: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine

This is a widely used method involving the reduction of a nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl2), catalytic hydrogenation (e.g., H2/Pd/C), and iron in acidic media.

Potential Byproducts and Troubleshooting

Byproduct Identification Plausible Cause Troubleshooting/Mitigation
N-Hydroxy-1H-pyrrolo[2,3-b]pyridin-3-amine Higher Rf on TLC than the desired amine. Can be characterized by MS (M+16).Incomplete reduction of the nitro group. This is more common with milder reducing agents or insufficient reaction time.- Increase the equivalents of the reducing agent (e.g., SnCl2).- Extend the reaction time.- Increase the reaction temperature cautiously.- Ensure efficient stirring to overcome heterogeneity.
Azoxy/Azo/Hydrazo Dimers Lower Rf on TLC and significantly higher mass in MS (approx. 2x MW of the product). Often colored (orange/red).Partial reduction and subsequent condensation of nitro and/or intermediate nitroso and hydroxylamine species.- Ensure a sufficient excess of the reducing agent is present throughout the reaction.- Maintain an acidic environment if using metal reductants like SnCl2 or Fe to favor complete reduction.- Add the reducing agent portion-wise to control the reaction exotherm.
Over-reduction of the Pyrrole or Pyridine Ring Can be detected by 1H NMR showing loss of aromatic signals and appearance of aliphatic protons.Harsh reaction conditions, particularly in catalytic hydrogenation (high pressure, high temperature, prolonged reaction time).- Optimize H2 pressure and reaction temperature.- Carefully monitor the reaction progress by TLC or LC-MS and stop when the starting material is consumed.- Use a less active catalyst or add a catalyst poison if selectivity is an issue.
Dehalogenation (if applicable) If a halogenated precursor is used, loss of the halogen can be observed by MS and NMR.Common side reaction during catalytic hydrogenation.- Use alternative reduction methods like SnCl2 or Fe/HCl.- Screen different catalysts and solvents to find conditions that minimize dehalogenation.

Experimental Protocol: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine with SnCl2

  • Suspend 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to pH > 8. Caution: The neutralization is exothermic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Thorpe-Ziegler Cyclization

This method typically involves the reaction of a 2-amino-3-cyanopyridine derivative with an α-halo-ketone or related electrophile, followed by a base-mediated intramolecular cyclization.

Potential Byproducts and Troubleshooting

Byproduct Identification Plausible Cause Troubleshooting/Mitigation
Uncyclized Intermediate Higher molecular weight than the starting material, corresponding to the addition of the electrophile. Can be identified by NMR and MS.Incomplete cyclization due to insufficient base strength, low temperature, or short reaction time.- Use a stronger base (e.g., NaH, KHMDS instead of K2CO3).- Increase the reaction temperature.- Prolong the reaction time.
Hydrolysis of the Cyano Group Formation of a carboxamide or carboxylic acid can be detected by IR (C=O stretch) and changes in NMR and MS.Presence of water in the reaction mixture, especially under basic conditions.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (N2 or Ar).
Dimerization/Polymerization of Starting Materials Complex mixture of high molecular weight species observed by LC-MS.Strong basic conditions can promote side reactions of the starting materials.- Add the base slowly at a lower temperature.- Use a milder base if possible.- Ensure proper stoichiometry of reactants.

Experimental Protocol: Thorpe-Ziegler Synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine

  • To a solution of 2-amino-3-cyanopyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF) under an inert atmosphere, add a suitable base (e.g., NaH, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of a suitable electrophile, such as chloroacetonitrile (1.0 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reduction of 3-nitro-1H-pyrrolo[2,3-b]pyridine is sluggish and gives a mixture of products. What can I do?

A1: Sluggish reactions and product mixtures in nitro reductions often stem from insufficient reducing power or poor reaction conditions. Consider the following:

  • Increase Reagent Equivalents: Ensure you are using a sufficient excess of the reducing agent. For SnCl2 reductions, 4-5 equivalents are common.

  • Solvent Choice: Ensure your starting material is soluble in the chosen solvent system. For catalytic hydrogenation, methanol or ethanol are good starting points.

  • Catalyst Activity: If using catalytic hydrogenation, the catalyst may be old or poisoned. Use fresh, high-quality catalyst.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor for byproduct formation.

Q2: I am observing a byproduct with a mass of (2M+2)-16 in my nitro reduction. What could it be?

A2: A mass corresponding to (2M+2)-16, where M is the mass of the product, is indicative of an azoxy dimer byproduct, formed from the condensation of a nitroso and a hydroxylamine intermediate. This suggests incomplete reduction. To minimize this, ensure a sufficient excess of the reducing agent is present throughout the reaction.

Q3: In my Thorpe-Ziegler synthesis, I isolate a product with the expected mass of the alkylated intermediate, but not the cyclized product. How can I promote cyclization?

A3: This indicates that the initial alkylation was successful, but the subsequent intramolecular cyclization did not occur. To promote cyclization:

  • Use a Stronger Base: If you are using a weak base like K2CO3, switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) can facilitate the necessary deprotonation for cyclization.

  • Increase Temperature: Heating the reaction mixture can provide the activation energy needed for the cyclization step.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can interfere with the base and potentially lead to hydrolysis of the nitrile.

Q4: How can I purify the final 1H-pyrrolo[2,3-b]pyridin-3-amine, which is quite polar?

A4: 1H-pyrrolo[2,3-b]pyridin-3-amine is a polar compound, which can make purification challenging.

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with methanol is often effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can help to reduce tailing on the silica gel column.

  • Crystallization: If the crude product is of reasonable purity, crystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents such as ethyl acetate/heptane or isopropanol/water mixtures.

Visualization of Workflows and Pathways

Experimental Workflow: Reduction of 3-Nitro-1H-pyrrolo[2,3-b]pyridine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_nitro 3-Nitro-1H-pyrrolo[2,3-b]pyridine reaction Reduction (e.g., 50-70 °C, 2-4h) start_nitro->reaction start_reductant Reducing Agent (e.g., SnCl2) start_reductant->reaction start_solvent Solvent (e.g., EtOH) start_solvent->reaction basify Basification (pH > 8) reaction->basify extract Extraction basify->extract dry_concentrate Drying & Concentration extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography final_product 1H-pyrrolo[2,3-b]pyridin-3-amine chromatography->final_product

Caption: Workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine via nitro reduction.

Logical Relationship: Formation of Byproducts in Nitro Reduction

G nitro 3-Nitro Compound nitroso Nitroso Intermediate nitro->nitroso Partial Reduction hydroxylamine N-Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy_dimer Azoxy Dimer Byproduct nitroso->azoxy_dimer Condensation with Hydroxylamine amine Desired 3-Amine Product hydroxylamine->amine Complete Reduction hydroxylamine->azoxy_dimer azo_dimer Azo Dimer Byproduct azoxy_dimer->azo_dimer Further Reduction

Caption: Byproduct formation pathways during the reduction of a 3-nitro precursor.

Signaling Pathways Involving the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.

G cluster_pathways Targeted Signaling Pathways scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold fgfr FGFR Signaling (Cell Proliferation, Angiogenesis) scaffold->fgfr Inhibits jak_stat JAK-STAT Signaling (Immune Response, Inflammation) scaffold->jak_stat Inhibits dna_damage DNA Damage Response (ATM/ATR Kinases) scaffold->dna_damage Inhibits other_kinases Other Kinases (e.g., PDE4, CDK, IKK) scaffold->other_kinases Inhibits

Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile kinase inhibitor targeting multiple signaling pathways.

Technical Support Center: 1H-pyrrolo[2,3-b]pyridin-3-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1H-pyrrolo[2,3-b]pyridin-3-amine?

A1: The most common and effective method for purifying 1H-pyrrolo[2,3-b]pyridin-3-amine and related pyrrolopyridine derivatives is silica gel flash column chromatography.[1][2] Following chromatographic purification, recrystallization can be employed to achieve higher purity.[1] For particularly challenging separations of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q2: What are the general solubility characteristics of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A2: While specific solubility data for 1H-pyrrolo[2,3-b]pyridin-3-amine is not extensively documented, 7-azaindole derivatives generally exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] Solubility is expected to be moderate in dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile, and low in non-polar solvents like hexanes and heptane.[2] This information is crucial for selecting appropriate solvent systems for chromatography and recrystallization.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography and for assessing the purity of collected fractions.[1][2] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]

Q4: What are potential sources of impurities in the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A4: Impurities can arise from several sources, including incomplete reactions, and the formation of side products.[1] Potential byproducts in the synthesis of 7-azaindoles can include dimers, products of over-amination, and hydrolyzed or reduced species.[1]

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
  • Symptom: Multiple spots are observed on the TLC plate of the purified product, or LC-MS/HPLC analysis indicates the presence of significant impurities.

  • Possible Causes:

    • Inappropriate solvent system (eluent) leading to poor separation.

    • Co-elution of the product with an impurity.

    • Degradation of the product on the silica gel.

  • Troubleshooting Steps:

    • Optimize Eluent System:

      • If the product is eluting too quickly (high Rf), decrease the polarity of the eluent.

      • If the product is eluting too slowly or streaking (low Rf), gradually increase the eluent polarity.

      • For basic compounds like 1H-pyrrolo[2,3-b]pyridin-3-amine, which can interact strongly with acidic silica gel, add a small amount (0.1-1%) of triethylamine (Et₃N) to the eluent to reduce tailing and improve peak shape.[2]

    • Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with similar polarities.[2]

    • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica (C18).[2]

    • Attempt Recrystallization: If impurities are still present after chromatography, attempt to recrystallize the material from a suitable solvent or solvent mixture.[2]

Issue 2: Product Degradation During Purification
  • Symptom: Appearance of new, lower Rf spots on TLC during chromatography, a noticeable color change in the collected fractions, or low overall recovery of the product.

  • Possible Causes:

    • The compound is sensitive to the acidic nature of silica gel.[2]

    • The compound is unstable and degrades with prolonged exposure to the solvent or air.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solution of the eluent containing 1-2% triethylamine to neutralize the acidic sites.[2]

    • Minimize Purification Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound is in contact with the silica gel.[2]

    • Work Under an Inert Atmosphere: If the compound is suspected to be air-sensitive, perform the purification under a nitrogen or argon atmosphere.[2]

    • Protect from Light: If the compound is light-sensitive, wrap the chromatography column and collection tubes in aluminum foil.[2]

Issue 3: Difficulty in Inducing Crystallization
  • Symptom: The purified product oils out or remains in solution upon cooling.

  • Possible Causes:

    • The chosen solvent is not appropriate for crystallization.

    • The presence of impurities is inhibiting crystal formation.

    • The solution is supersaturated.

  • Troubleshooting Steps:

    • Select an Appropriate Solvent System:

      • A good recrystallization solvent should dissolve the compound when hot but not when cold.

      • Experiment with single solvents or a binary solvent system where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the air-solvent interface.

      • Add a seed crystal of the pure compound.

      • Cool the solution slowly, and then in an ice bath.

    • Ensure High Purity: If crystallization is unsuccessful, it may be due to persistent impurities. Consider repeating the column chromatography with a shallower gradient.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography Purification

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.[2]
Eluent System 1 Dichloromethane (DCM) / Methanol (MeOH)Start with a gradient of 0% to 10% MeOH.[2]
Eluent System 2 Ethyl Acetate (EtOAc) / HexanesStart with a gradient of 20% to 80% EtOAc.[2]
Eluent Modifier 0.1 - 1% Triethylamine (Et₃N)Add to the eluent to reduce tailing of the basic amine.[2]
Monitoring TLC with UV visualization (254 nm)Stain with potassium permanganate if UV is not sufficient.[2]

Table 2: Potential Solvents for Recrystallization

SolventExpected SolubilityNotes
Methanol/Ethanol HighGood for dissolving the crude product.[2]
Ethyl Acetate ModerateCan be a good single solvent for crystallization.[2]
Acetonitrile ModerateAnother potential single solvent.[2]
Dichloromethane HighOften used in combination with a less polar solvent.[2]
Hexanes/Heptane LowUse as an anti-solvent to induce crystallization.[2]
Water LowCan be used as an anti-solvent with a water-miscible organic solvent.[2]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude 1H-pyrrolo[2,3-b]pyridin-3-amine in a minimal amount of the initial chromatography eluent (e.g., DCM with 1% MeOH). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel in the desired initial eluent (e.g., 100% DCM).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in DCM).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Dissolution: In a flask, dissolve the impure 1H-pyrrolo[2,3-b]pyridin-3-amine in the minimum amount of a hot recrystallization solvent (e.g., ethyl acetate or an ethanol/water mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow crude Crude Product chromatography Silica Gel Flash Chromatography crude->chromatography tlc_check1 TLC Analysis of Fractions chromatography->tlc_check1 pure_fractions Combine Pure Fractions tlc_check1->pure_fractions Fractions Pure waste Impure Fractions tlc_check1->waste Fractions Impure evaporation1 Solvent Evaporation pure_fractions->evaporation1 purified_product Purified Product evaporation1->purified_product tlc_check2 Purity Check (TLC/LC-MS) purified_product->tlc_check2 recrystallization Recrystallization recrystallization->tlc_check2 tlc_check2->recrystallization Purity <98% final_product Final Pure Product tlc_check2->final_product Purity >98%

Caption: A typical workflow for the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine.

TroubleshootingPurification start Low Purity After Column Chromatography cause1 Inappropriate Eluent System? start->cause1 cause2 Product Degradation? start->cause2 cause3 Co-eluting Impurity? start->cause3 solution1a Optimize Eluent Polarity cause1->solution1a solution1b Add Triethylamine cause1->solution1b solution1c Use Gradient Elution cause1->solution1c solution2a Deactivate Silica Gel with Triethylamine cause2->solution2a solution2b Use Flash Chromatography cause2->solution2b solution2c Work Under Inert Atmosphere cause2->solution2c solution3a Try Alternative Stationary Phase (Alumina, C18) cause3->solution3a solution3b Attempt Recrystallization cause3->solution3b solution3c Preparative HPLC cause3->solution3c

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine, particularly in removing closely-running impurities. The information provided is based on established chemical principles and purification methodologies for the closely related 7-azaindole class of compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Issue 1: Co-elution of an Impurity with the Desired Product During Silica Gel Chromatography

  • Symptoms:

    • Overlapping spots on a Thin-Layer Chromatography (TLC) plate.

    • Broad peaks or the presence of a shoulder on the main peak in High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of collected fractions.

    • NMR spectra of the "purified" product show unassigned signals.

  • Possible Causes:

    • The impurity has a very similar polarity to the product.

    • The chosen solvent system is not providing adequate separation.

    • The column is overloaded.

    • Tailing of the basic amine product is masking the impurity.

  • Troubleshooting Steps:

    • Optimize the Eluent System:

      • Employ a Shallow Gradient: A slower, more gradual increase in the polar solvent can enhance the separation of compounds with similar retention factors.[1]

      • Modify the Solvent System: If using a standard system like Dichloromethane (DCM)/Methanol (MeOH), consider switching to an alternative such as Ethyl Acetate (EtOAc)/Hexanes.[1]

      • Add a Basic Modifier: To counteract the acidic nature of silica gel and reduce tailing of the basic amine, add a small amount (0.1 - 1%) of triethylamine (Et₃N) or ammonium hydroxide to the mobile phase.[1]

    • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina or a reverse-phase silica (C18).[1]

    • Reduce Column Loading: Overloading the column can lead to band broadening and poor separation. Reduce the amount of crude material loaded onto the column.

    • Attempt Recrystallization: If chromatography is unsuccessful, recrystallization can be a powerful technique for removing impurities with different solubility profiles.

Issue 2: Low Purity of the Final Product After Initial Work-up

  • Symptoms:

    • Multiple spots of comparable intensity on TLC analysis of the crude product.

    • Low yield of the desired product after initial extraction and solvent removal.[1]

  • Possible Causes:

    • Incomplete reaction, leaving starting materials.[2]

    • Formation of multiple side products during the synthesis.[1][2]

    • Inadequate extraction procedure.[1][2]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Monitor the reaction progress closely by TLC or LC-MS to ensure all the limiting starting material has been consumed.[2]

      • Adjust reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of byproducts.[1][2]

    • Improve the Extraction Protocol:

      • Perform multiple extractions with a suitable organic solvent (e.g., EtOAc or DCM).[1][2]

      • Wash the combined organic layers with brine to remove water-soluble impurities.[1][2]

      • Back-extract the aqueous layer to recover any product that may have partitioned into it.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 1H-pyrrolo[2,3-b]pyridin-3-amine and related compounds?

A1: The most common and effective methods for purifying pyrrolopyridine derivatives are silica gel flash column chromatography, preparative HPLC, and recrystallization.[2] The choice of method depends on the nature of the impurities and the scale of the purification.

Q2: What are some potential closely-running impurities in the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A2: While specific impurities depend on the synthetic route, common byproducts for the 7-azaindole scaffold can include:

  • Isomeric products: Formation of other constitutional isomers if multiple reactive sites are available on the starting material.[2]

  • Starting materials and reagents: Unreacted starting materials or excess reagents.

  • Reduced byproducts: In reactions utilizing catalysts like palladium, reductive dehalogenation of a halo-precursor can occur.[2]

  • Dimerization products: 7-azaindoles can sometimes form dimers.[2]

  • Hydrolysis products: If water is present under acidic or basic conditions, functional groups may be hydrolyzed.[2]

Q3: How can I identify an unknown impurity?

A3: To identify an unknown impurity, the following analytical techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will determine the molecular weight of the impurity, which is a critical first step.[2]

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the impurity from your product and quantify its level.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), 1H, 13C, and 2D NMR spectra can elucidate its structure.[2]

Q4: What are some recommended starting conditions for column chromatography?

A4: For silica gel flash chromatography of 1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs, the following conditions can be used as a starting point.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for many organic compounds.[1]
Eluent System 1 Dichloromethane (DCM) / Methanol (MeOH)Start with a gradient of 0% to 10% MeOH.[1]
Eluent System 2 Ethyl Acetate (EtOAc) / HexanesStart with a gradient of 20% to 80% EtOAc.[1]
Eluent Modifier 0.1 - 1% Triethylamine (Et₃N)Add to the eluent to reduce tailing of the basic amine.[1]
Monitoring TLC with UV visualization (254 nm)Stain with potassium permanganate if UV is not sufficient.[1]

Q5: What solvents can be screened for recrystallization?

A5: The following table lists potential solvents for recrystallization, along with their expected solubility characteristics for 7-azaindole derivatives.

SolventExpected SolubilityNotes
Methanol/Ethanol HighGood for dissolving the crude product.[1]
Ethyl Acetate ModerateCan be a good single solvent for crystallization.[1]
Acetonitrile ModerateAnother potential single solvent.[1]
Dichloromethane HighOften used in combination with a less polar solvent.[1]
Hexanes/Heptane LowUse as an anti-solvent to induce crystallization.[1]
Water LowCan be used as an anti-solvent with a water-miscible organic solvent.[1]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude 1H-pyrrolo[2,3-b]pyridin-3-amine in a minimal amount of the initial chromatography eluent (e.g., DCM with 1% MeOH and 0.5% Et₃N). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.[1]

  • Column Packing: Pack a flash chromatography column with silica gel in the desired initial eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system and gradually increase the polarity (e.g., by increasing the percentage of MeOH). Use a shallow gradient for better separation of closely eluting compounds.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol).

  • Induce Crystallization: Slowly add a cold anti-solvent (e.g., water or hexanes) in which the compound is poorly soluble until the solution becomes cloudy.

  • Cooling: Reheat gently until the solution is clear again and then allow it to cool slowly to room temperature, and then in an ice bath, to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Purification Method Selection

PurificationWorkflow start Crude Product (1H-pyrrolo[2,3-b]pyridin-3-amine) check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot Troubleshoot/ Re-evaluate check_purity->troubleshoot Still Impure purification_successful Purification Successful is_pure->purification_successful Yes select_method Select Purification Method is_pure->select_method No column_chrom Silica Gel Flash Chromatography select_method->column_chrom Primary Choice recrystallization Recrystallization select_method->recrystallization If Impurities Have Different Solubilities prep_hplc Preparative HPLC select_method->prep_hplc For Difficult Separations column_chrom->check_purity recrystallization->check_purity prep_hplc->check_purity

Caption: Workflow for selecting a purification method for 1H-pyrrolo[2,3-b]pyridin-3-amine.

References

Preventing degradation of 1H-pyrrolo[2,3-b]pyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1H-pyrrolo[2,3-b]pyridin-3-amine (also known as 7-azaindole-3-amine) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering unexpected results in your experiments? Degradation of 1H-pyrrolo[2,3-b]pyridin-3-amine could be a contributing factor. This guide will help you troubleshoot potential stability issues.

Observed Problem: Inconsistent analytical results, loss of potency, or appearance of unknown impurities in experiments using 1H-pyrrolo[2,3-b]pyridin-3-amine.

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check the current storage conditions of your compound against the recommended guidelines.

  • Assess Compound Purity: Re-analyze the purity of your stored 1H-pyrrolo[2,3-b]pyridin-3-amine using a suitable analytical method such as HPLC-UV.

  • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and that exposure to light, moisture, and atmospheric oxygen is minimized.

  • Evaluate Solvent Stability: If used in solution, consider the stability of the compound in the chosen solvent and the storage conditions of the solution.

The following table summarizes potential degradation outcomes based on forced degradation studies of structurally related aminopyridine compounds. This data can help in identifying the type of degradation your compound may have undergone.

Stress ConditionReagent/ParametersPotential Degradation ProductsExpected Purity Loss (Illustrative)
Acid Hydrolysis 0.1 M HCl, 60°C, 30 minRing-opened products, hydrolysis of amine5-15%
Base Hydrolysis 0.1 M NaOH, 60°C, 30 minPotential for limited degradation< 5%
Oxidation 3% H₂O₂, RT, 24hN-oxides, Nitro derivatives10-30%[1]
Thermal Degradation 70°C, 48hUnspecified polymeric material5-10%
Photodegradation UV light (254 nm), 24hPhotolytic decomposition productsVariable, up to 20%

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1H-pyrrolo[2,3-b]pyridin-3-amine?

A1: To ensure long-term stability, solid 1H-pyrrolo[2,3-b]pyridin-3-amine should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C, and protected from light.[2] Amines, in general, are prone to oxidation, so minimizing exposure to air is critical.[3]

Q2: My 1H-pyrrolo[2,3-b]pyridin-3-amine has changed color from off-white to a yellowish or brownish tint. Is it still usable?

A2: A change in color is a strong indicator of degradation. It is highly recommended to re-analyze the purity of the material by a suitable method like HPLC or LC-MS before use. If significant degradation is confirmed, the batch should be discarded to ensure the reliability of your experimental results.

Q3: What are the likely degradation products of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A3: Based on studies of similar aminopyridine structures, the primary degradation pathways are likely to be oxidation.[1] This can lead to the formation of N-oxides on the pyridine ring and oxidation of the amine group. Under strong acidic conditions, hydrolysis may also occur. A plausible oxidative degradation product is the corresponding N-oxide or a nitro derivative.[1]

Q4: How should I prepare and store solutions of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A4: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, use a degassed, anhydrous aprotic solvent. Store the solution in a tightly sealed vial under an inert atmosphere at low temperature (e.g., -20°C) and protected from light. The stability in solution is solvent-dependent and should be experimentally determined if long-term storage is required.

Q5: Are there any incompatible materials I should avoid when working with 1H-pyrrolo[2,3-b]pyridin-3-amine?

A5: Yes. Avoid contact with strong oxidizing agents and strong acids, as these can accelerate degradation.[4] Also, be mindful of reactive functional groups in other molecules if you are performing reactions, as the amino group is nucleophilic.

Experimental Protocols

Protocol: Forced Degradation Study of 1H-pyrrolo[2,3-b]pyridin-3-amine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • 1H-pyrrolo[2,3-b]pyridin-3-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS system for peak identification

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1H-pyrrolo[2,3-b]pyridin-3-amine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound in an oven at 70°C for 48 hours.

    • Prepare a solution of the heat-stressed solid in methanol at a concentration of 0.1 mg/mL for analysis.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

    • Keep a control sample of the same solution wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples and a non-degraded control solution by HPLC-UV to quantify the parent compound and detect the formation of degradation products.

  • Use LC-MS to identify the mass of the degradation products and aid in structure elucidation.

Visualizations

Degradation_Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Inert Atm.) start->check_storage analyze_purity Re-analyze Purity (e.g., HPLC) check_storage->analyze_purity review_handling Review Handling Procedures (Minimize Air/Moisture Exposure) analyze_purity->review_handling evaluate_solution Evaluate Solution Stability (Solvent, Storage) review_handling->evaluate_solution degradation_confirmed Degradation Confirmed? evaluate_solution->degradation_confirmed discard_batch Discard Batch and Obtain New Material degradation_confirmed->discard_batch Yes implement_capa Implement Corrective and Preventive Actions (CAPA) degradation_confirmed->implement_capa No (Purity OK) discard_batch->implement_capa end End: Reliable Experimental Results implement_capa->end

Caption: Troubleshooting workflow for degradation of 1H-pyrrolo[2,3-b]pyridin-3-amine.

Degradation_Pathway cluster_products Potential Degradation Products parent 1H-pyrrolo[2,3-b]pyridin-3-amine C₇H₇N₃ n_oxide 1H-pyrrolo[2,3-b]pyridin-3-amine N-oxide C₇H₇N₃O parent->n_oxide Oxidation nitro_derivative Nitro-1H-pyrrolo[2,3-b]pyridin-3-amine C₇H₆N₄O₂ parent->nitro_derivative Oxidation oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->parent

Caption: Plausible oxidative degradation pathway of 1H-pyrrolo[2,3-b]pyridin-3-amine.

References

Solubility issues of 1H-pyrrolo[2,3-b]pyridin-3-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 1H-pyrrolo[2,3-b]pyridin-3-amine and why is its solubility a concern?

A1: 1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole, is a heterocyclic compound that forms the core scaffold of many potent kinase inhibitors.[1][2] Its planar, aromatic structure can lead to poor aqueous solubility, which presents a significant challenge in biological assays where compounds must remain in solution to interact with their targets.[3] Precipitation can lead to inaccurate and irreproducible results.

Q2: I'm observing precipitation of my 1H-pyrrolo[2,3-b]pyridin-3-amine derivative in my aqueous assay buffer. What are the likely causes?

A2: Precipitation of 7-azaindole derivatives in aqueous solutions like Phosphate-Buffered Saline (PBS) can be a common issue.[4] The primary causes include:

  • Exceeding Aqueous Solubility: The concentration of your compound in the final assay volume may be higher than its intrinsic aqueous solubility.

  • "Crashing Out" from Organic Stock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can fail to dissolve and precipitate.

  • pH Effects: The pH of your buffer may not be optimal for keeping your compound in its more soluble, ionized form. The pKa of the compound, which is the pH at which it is 50% ionized, is a critical factor.

  • Buffer Components: Interactions with salts or other components in your assay buffer can sometimes reduce solubility.

Q3: How can I improve the solubility of my 1H-pyrrolo[2,3-b]pyridin-3-amine derivative for my experiments?

A3: Several strategies can be employed to enhance the solubility of your compound:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. However, the final concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

  • pH Adjustment: If your compound has ionizable groups (like the amino group on 1H-pyrrolo[2,3-b]pyridin-3-amine), adjusting the pH of the buffer can increase solubility. For a basic compound, a slightly acidic pH may improve solubility.

  • Use of Solubilizing Agents: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

  • Salt Form: Using a salt form of the compound, such as the dihydrochloride salt of 1H-pyrrolo[2,3-b]pyridin-3-amine, can significantly improve aqueous solubility and stability.[5][6]

Q4: What is the recommended method for preparing a stock solution of 1H-pyrrolo[2,3-b]pyridin-3-amine?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as 100% DMSO. This allows for the addition of a very small volume of the stock solution to your aqueous assay buffer, minimizing the final concentration of the organic solvent. Always ensure the compound is fully dissolved in the stock solution before further dilution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock of 1H-pyrrolo[2,3-b]pyridin-3-amine to your cell culture medium or assay buffer.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is final DMSO concentration > 0.5%? start->check_conc reduce_dmso Prepare a more concentrated stock solution in DMSO. check_conc->reduce_dmso Yes serial_dilution Perform serial dilutions in pre-warmed aqueous buffer. check_conc->serial_dilution No reduce_dmso->serial_dilution check_solubility Determine maximum aqueous solubility of the compound. serial_dilution->check_solubility end_solution Solution Stable serial_dilution->end_solution Successful lower_conc Lower the final working concentration of the compound. check_solubility->lower_conc Concentration too high use_salt Consider using a more soluble salt form (e.g., dihydrochloride). check_solubility->use_salt Inherent low solubility lower_conc->end_solution use_salt->end_solution

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Compound Precipitates Over Time in the Incubator

Symptoms: The assay plate looks clear initially, but after several hours or days at 37°C, a crystalline or cloudy precipitate is observed in the wells.

Troubleshooting Workflow:

start Delayed Precipitation check_stability Assess compound stability at 37°C in media. start->check_stability fresh_prep Prepare fresh compound dilutions more frequently. check_stability->fresh_prep Degradation Observed check_ph Monitor pH of cell culture medium. check_stability->check_ph Stable end_solution Solution Stable fresh_prep->end_solution media_change Increase frequency of media changes. check_ph->media_change pH Shift Detected check_interaction Investigate potential interaction with media components (e.g., serum). check_ph->check_interaction pH Stable media_change->end_solution serum_free Test solubility in serum-free or different media formulations. check_interaction->serum_free Interaction Suspected check_interaction->end_solution No Obvious Interaction serum_free->end_solution

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation

Solvent/BufferExpected SolubilityNotes
DMSO HighRecommended for preparing high-concentration stock solutions.
Water Low to ModerateThe free base is expected to have limited aqueous solubility.
Aqueous Buffers (e.g., PBS) VariableSolubility is pH-dependent. Precipitation can occur upon dilution of DMSO stocks.[4]
Aqueous Buffers (Dihydrochloride Salt) GoodThe salt form, such as the dihydrochloride, is expected to have significantly enhanced aqueous solubility.[5][6]

Experimental Protocols

Protocol 1: Preparation of 1H-pyrrolo[2,3-b]pyridin-3-amine Stock and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent serial dilutions to achieve the desired final concentrations in an aqueous buffer for a kinase assay.

  • Stock Solution Preparation (10 mM):

    • Weigh out the appropriate amount of 1H-pyrrolo[2,3-b]pyridin-3-amine (or its dihydrochloride salt) and dissolve it in 100% DMSO to a final concentration of 10 mM.

    • Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution for IC50 Determination:

    • Prepare a series of microcentrifuge tubes, each containing the appropriate volume of your final assay buffer.

    • Perform a serial dilution from your 10 mM stock solution to generate a range of concentrations for your assay. For example, for a 10-point IC50 curve with a starting concentration of 10 µM, you can perform 1:3 serial dilutions.

    • Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.

Protocol 2: In Vitro JAK3 Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of 1H-pyrrolo[2,3-b]pyridin-3-amine against Janus Kinase 3 (JAK3).

  • Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by JAK3. An anti-phosphotyrosine antibody labeled with a europium chelate (donor) and streptavidin-allophycocyanin (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

  • Procedure:

    • Add 2.5 µL of the 4X serially diluted 1H-pyrrolo[2,3-b]pyridin-3-amine or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well assay plate.

    • Add 2.5 µL of 2X JAK3 enzyme solution in kinase buffer to all wells.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of the biotinylated peptide substrate and ATP in kinase buffer.

    • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic model.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay) for FGFR Inhibition

This protocol describes an MTT assay to evaluate the anti-proliferative effect of 1H-pyrrolo[2,3-b]pyridin-3-amine on a cancer cell line with aberrant Fibroblast Growth Factor Receptor (FGFR) signaling.[7]

  • Assay Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1H-pyrrolo[2,3-b]pyridin-3-amine (prepared by serial dilution in cell culture medium) for a specified period (e.g., 72 hours). Include a vehicle control (medium with the same final DMSO concentration).

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Diagrams

Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as kinase inhibitors. Below are simplified diagrams of the JAK/STAT and FGFR signaling pathways, which are common targets for this class of compounds.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (Inhibitor) inhibitor->jak Inhibition stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene_expression Gene Expression (Proliferation, Differentiation, Inflammation) dna->gene_expression cytokine Cytokine cytokine->receptor

Caption: Simplified JAK/STAT signaling pathway with inhibition.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor FGFR ras RAS receptor->ras Activation pi3k PI3K receptor->pi3k Activation inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine (Inhibitor) inhibitor->receptor Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression (Proliferation, Survival, Angiogenesis) erk->gene_expression Translocation akt AKT pi3k->akt akt->gene_expression fgf FGF fgf->receptor

Caption: Simplified FGFR signaling pathway with inhibition.

References

Technical Support Center: Troubleshooting 1H-pyrrolo[2,3-b]pyridin-3-amine Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives in kinase assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when testing 1H-pyrrolo[2,3-b]pyridin-3-amine compounds in kinase assays?

Inconsistent results with 1H-pyrrolo[2,3-b]pyridin-3-amine kinase assays can arise from several factors. These include the purity and solubility of the test compound, the quality and activity of the kinase enzyme, the concentration of ATP in the assay, and the specific assay technology being used. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in kinase inhibitor design, and its derivatives are often developed as ATP-competitive inhibitors.[1][2] Consequently, their apparent potency can be highly sensitive to the ATP concentration in the assay.[3]

Q2: My 1H-pyrrolo[2,3-b]pyridin-3-amine derivative shows potent activity in a biochemical assay but is inactive in a cell-based assay. What could be the reason for this discrepancy?

A lack of correlation between biochemical and cellular assay results is a frequent challenge in drug discovery.[3] Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target kinase.

  • Cellular ATP Concentrations: Intracellular ATP concentrations are typically much higher (in the millimolar range) than those used in many biochemical assays (low micromolar or near the Km of the kinase). For an ATP-competitive inhibitor, this can lead to a significant rightward shift in the IC50 value in a cellular context.[3]

  • Off-Target Effects & Cellular Metabolism: The compound may be metabolized to an inactive form within the cell, or it could be actively transported out of the cell. Additionally, off-target effects can trigger compensatory signaling pathways that mask the effect of inhibiting the intended target.[4]

Q3: How can I determine if my 1H-pyrrolo[2,3-b]pyridin-3-amine compound is an ATP-competitive inhibitor?

To determine the mechanism of inhibition, you can perform the kinase assay with varying concentrations of both the inhibitor and ATP. If the compound is ATP-competitive, you will observe an increase in the apparent IC50 value as the ATP concentration increases. A Schild plot analysis of this data can provide further evidence for competitive inhibition.

Q4: What are some known off-target kinases for inhibitors with a 1H-pyrrolo[2,3-b]pyridine scaffold?

While the specific off-target profile will depend on the full chemical structure of the inhibitor, compounds based on the 7-azaindole scaffold have been reported to interact with a broad range of kinases.[5] It is crucial to perform selectivity profiling against a panel of kinases to identify potential off-target interactions. Some common kinase families that might be inhibited by derivatives of this scaffold include FGFR, JAK, and PI3K.[6][7][8]

Troubleshooting Guide

Issue 1: High Background Signal or False Positives
Possible Cause Troubleshooting Step Expected Outcome
Compound Interference Run a control experiment with the compound and all assay components except the kinase enzyme.[3]The signal should be at background levels. An increase in signal with increasing compound concentration indicates interference.
Contaminated Reagents Test each reagent (buffer, ATP, substrate) individually for contaminating activities or substances that interfere with the detection method.Identification of the contaminated reagent for replacement.
Assay Plate Autofluorescence/Autoluminescence Pre-read the assay plate before adding any reagents. Test different plate types (e.g., low-binding, non-treated).Minimized background signal from the plate itself.
Issue 2: Low or No Kinase Activity/Inhibition
Possible Cause Troubleshooting Step Expected Outcome
Inactive Kinase Enzyme Verify the activity of the kinase using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme (avoid multiple freeze-thaw cycles).[3]The positive control inhibitor should show the expected potency, confirming kinase activity.
Suboptimal ATP Concentration If the inhibitor is ATP-competitive, perform the assay at an ATP concentration close to the Km value for the kinase to increase sensitivity.[3]Increased apparent potency of the inhibitor.
Compound Insolubility Confirm the solubility of the 1H-pyrrolo[2,3-b]pyridin-3-amine derivative in the final assay buffer. The final DMSO concentration should typically be kept below 1%.[3]No visible precipitation of the compound in the assay wells.
Incorrect Buffer Conditions Ensure the pH, salt concentration, and any required co-factors in the assay buffer are optimal for the specific kinase being tested.A robust signal in the "no inhibitor" control wells, indicating optimal kinase activity.
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step Expected Outcome
Pipetting Errors Use calibrated pipettes and consider using a multi-channel pipette for reagent addition to minimize well-to-well variability.Reduced standard deviations between replicate wells.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with buffer or media to create a humidity barrier.[3]More consistent results across the plate.
Incomplete Mixing Gently mix the plate on a plate shaker after the addition of each reagent.Uniform reaction conditions in each well.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases. Note that the specific substitutions on the core scaffold significantly impact potency and selectivity.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
Compound 4h [6]FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712Biochemical Assay
Compound 14c [7]JAK31600Biochemical Assay
Compound B13 [8]PI3Kγ0.5Biochemical Assay
Compound 42 [9]Cdc77ATP mimetic inhibitor assay
Compound 16 [10]PDK11100Biochemical Assay

Experimental Protocols

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Target Kinase (e.g., FGFR1, JAK3)

  • Kinase-specific peptide substrate

  • 1H-pyrrolo[2,3-b]pyridin-3-amine test compounds dissolved in DMSO

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridin-3-amine test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Include "no enzyme" and "no inhibitor" (positive) controls.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive ("no inhibitor") and negative ("no enzyme") controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

G Troubleshooting Workflow for Inconsistent Kinase Assay Results cluster_compound Compound Issues cluster_reagents Reagent Issues cluster_assay Assay Condition Issues start Inconsistent Results Observed check_compound Check Compound Integrity & Solubility start->check_compound compound_ok Compound OK? check_compound->compound_ok check_reagents Verify Reagent Quality (Kinase, ATP, Substrate) reagents_ok Reagents OK? check_reagents->reagents_ok check_assay Review Assay Conditions (Buffer, Plate, Protocol) assay_ok Assay Conditions OK? check_assay->assay_ok issue_resolved Issue Resolved compound_ok->check_reagents Yes solubility_issue Address Solubility (e.g., modify vehicle) compound_ok->solubility_issue No purity_issue Re-purify or Re-synthesize Compound compound_ok->purity_issue No solubility_issue->check_compound purity_issue->check_compound reagents_ok->check_assay Yes new_kinase Use Fresh Aliquot of Kinase reagents_ok->new_kinase No new_atp Prepare Fresh ATP Stock reagents_ok->new_atp No new_kinase->check_reagents new_atp->check_reagents assay_ok->issue_resolved Yes optimize_atp Optimize ATP Concentration assay_ok->optimize_atp No optimize_buffer Optimize Buffer Components (pH, cofactors) assay_ok->optimize_buffer No check_controls Validate Positive/Negative Controls assay_ok->check_controls No optimize_atp->check_assay optimize_buffer->check_assay check_controls->check_assay

Caption: Troubleshooting workflow for inconsistent kinase assay results.

G Generic Kinase Signaling Pathway and Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor downstream_kinase Downstream Kinase adaptor->downstream_kinase substrate Substrate Protein downstream_kinase->substrate atp ATP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (Proliferation, Survival) p_substrate->cellular_response inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Inhibitor inhibitor->downstream_kinase Inhibition adp ADP atp->adp Kinase Activity

Caption: Generic kinase signaling pathway and point of inhibition.

References

Technical Support Center: Off-Target Effects of 1H-pyrrolo[2,3-b]pyridin-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] However, its structural similarity to ATP can lead to off-target binding, resulting in unexpected cellular phenotypes.[3][4] This guide addresses common issues encountered during cell-based assays and provides protocols to identify and characterize off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype (e.g., cytotoxicity, altered signaling) that is inconsistent with the known function of the intended target of our 1H-pyrrolo[2,3-b]pyridine-based inhibitor. What could be the cause?

A1: This is a common issue that often points towards off-target effects. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to interact with a variety of kinases beyond the primary target.[4] Observed discrepancies can arise from the inhibitor binding to other kinases in the same or different signaling pathways, leading to a complex cellular response. It is also possible that the compound interacts with non-kinase proteins.

Q2: How can we experimentally distinguish between on-target and off-target effects of our compound?

A2: Several experimental strategies can help differentiate on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by your compound with that of a structurally different inhibitor that targets the same primary protein. If the phenotypes differ, it suggests that off-target effects of your compound are at play.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target in your cell line. If the cells remain sensitive to your compound, the observed effect is likely off-target.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound still elicits the same phenotype in these cells, it is acting through an off-target mechanism.

Q3: What are some of the common off-target kinases for 1H-pyrrolo[2,3-b]pyridine-based inhibitors?

A3: The off-target profile is highly dependent on the specific substitutions on the 1H-pyrrolo[2,3-b]pyridine core. However, due to the scaffold's ability to mimic ATP, a broad range of kinases can be potential off-targets. Commonly observed off-target families include, but are not limited to, other members of the same kinase family as the primary target, as well as kinases involved in major signaling pathways like MAPK, PI3K/Akt, and cell cycle regulation. For example, derivatives of this scaffold have shown activity against kinases such as JAKs, FGFRs, CDKs, and DYRKs.[5][6][7][8]

Q4: We observe a significant difference between the biochemical IC50 and the cellular potency (EC50) of our compound. What could explain this?

A4: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors, including:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the enzyme. In contrast, cellular ATP levels are much higher (in the millimolar range), which can lead to reduced apparent potency for ATP-competitive inhibitors.

  • Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than in the biochemical assay.

  • Protein Binding: The compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind the target kinase.

  • Off-Target Activity: The observed cellular phenotype may be a composite of on-target and off-target effects, which can complicate the interpretation of cellular potency.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype or Cytotoxicity

Symptoms:

  • The observed cellular response does not align with the known biological role of the intended target kinase.

  • High levels of cytotoxicity are observed at concentrations close to the on-target IC50.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Is the phenotype reproducible? A->B C Control for experimental variability. Standardize cell passage number, seeding density, and reagent lots. B->C No D Does a structurally unrelated inhibitor for the same target reproduce the phenotype? B->D Yes E Phenotype is likely on-target. D->E Yes F Phenotype is likely off-target. D->F No G Does CRISPR knockout of the target abolish the phenotype? F->G H Confirm on-target effect. G->H Yes I Strongly suggests off-target effect. G->I No J Identify Off-Target(s) via Kinome Profiling, etc. I->J

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High Background or Variable Results in Cell-Based Kinase Assays

Symptoms:

  • High signal in "no enzyme" or "no substrate" control wells.

  • Poor reproducibility of IC50 values between experiments.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Interference Some compounds can autofluoresce, quench the assay signal, or inhibit the reporter enzyme (e.g., luciferase). Run a control with the compound and detection reagents in the absence of the kinase reaction to check for interference.
Compound Aggregation At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes. Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.
Inconsistent Assay Conditions Variations in ATP concentration, reaction time, or enzyme concentration can significantly affect IC50 values. Ensure these parameters are consistent across all experiments. Perform a time-course experiment to ensure the reaction is in the linear range.
Contaminated Reagents Buffer components or substrates may be contaminated with ATP or other interfering substances. Use fresh, high-quality reagents.

Quantitative Data on Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine Derivatives

Disclaimer: The following data is for substituted derivatives of 1H-pyrrolo[2,3-b]pyridine and may not be fully representative of the off-target profile of the unsubstituted parent compound, 1H-pyrrolo[2,3-b]pyridin-3-amine. The specific substitutions on the scaffold significantly influence kinase selectivity.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases

Compound ReferencePrimary TargetIC50 (nM)Known Off-TargetsOff-Target IC50 (nM)Cell-Based Assay Notes
Compound 4h [9]FGFR17FGFR29Inhibited proliferation of 4T1 breast cancer cells.
FGFR29FGFR325
FGFR325FGFR4712
Compound 22 [7]CDK848.6--Showed potent inhibition of cell proliferation in colorectal cancer cell lines.
Compound 14c [5][10]JAK3Potent (specific value not provided)JAK1>100-fold selective vs JAK1/2Inhibited IL-2-stimulated T-cell proliferation.
JAK2>100-fold selective vs JAK1/2
Unnamed TNIK InhibitorTNIK<1--Showed concentration-dependent inhibition of IL-2 secretion.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling using Chemical Proteomics

This method identifies the proteins that a compound binds to within a complex cell lysate.

Workflow:

G A Immobilize 1H-pyrrolo[2,3-b]pyridin-3-amine on affinity beads. B Incubate beads with cell lysate. A->B C Wash away non-specifically bound proteins. B->C D Elute bound proteins. C->D E Identify proteins by Mass Spectrometry (LC-MS/MS). D->E F Quantify binding affinity (optional, e.g., using SILAC). E->F

Caption: Chemical proteomics workflow for off-target identification.

Detailed Methodology:

  • Compound Immobilization: Covalently attach the 1H-pyrrolo[2,3-b]pyridin-3-amine derivative to a solid support (e.g., sepharose beads) through a suitable linker.

  • Cell Lysis: Culture cells of interest and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.

  • Affinity Chromatography: Incubate the immobilized compound with the cell lysate to allow for binding of target and off-target proteins.

  • Washing: Perform a series of washes with buffer to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound, a change in pH, or a denaturing agent.

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were enriched by the compound. Quantitative proteomics techniques like SILAC can be used to determine the binding affinity for the identified off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Workflow:

G A Treat intact cells or cell lysate with DMSO (control) or compound. B Heat aliquots at a range of temperatures. A->B C Lyse cells (if treated intact) and separate soluble and aggregated proteins by centrifugation. B->C D Quantify the amount of soluble target protein at each temperature (e.g., by Western Blot). C->D E Plot soluble protein vs. temperature to generate a melting curve. D->E F A shift in the melting curve indicates target engagement. E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Methodology:

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or the 1H-pyrrolo[2,3-b]pyridin-3-amine compound at the desired concentration and incubate to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining at each temperature relative to the unheated control. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound binds to and stabilizes the target protein.

Signaling Pathway Considerations

Off-target effects of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives can lead to the modulation of unintended signaling pathways. When troubleshooting unexpected phenotypes, it is crucial to consider the potential for crosstalk between pathways.

Example of Potential Off-Target Pathway Activation:

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Target Kinase B Downstream Effector 1 A->B Inhibition Phenotype Observed Cellular Phenotype B->Phenotype C Off-Target Kinase D Downstream Effector 2 C->D Inhibition/Activation D->Phenotype Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Derivative Inhibitor->A Inhibitor->C

Caption: Potential for off-target pathway modulation.

This diagram illustrates how a 1H-pyrrolo[2,3-b]pyridin-3-amine-based inhibitor, while targeting a specific kinase, might also interact with an off-target kinase in a separate pathway. The resulting cellular phenotype is a composite of both on-target and off-target effects, which can lead to unexpected experimental outcomes. Therefore, a thorough characterization of the compound's selectivity is essential for accurate interpretation of cell-based assay results.

References

Technical Support Center: Reproducibility of 1H-pyrrolo[2,3-b]pyridin-3-amine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of experiments involving the synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, also known as 3-amino-7-azaindole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-amino-7-azaindoles?

A1: Several methods exist for the synthesis of 3-amino-7-azaindoles. Common approaches include the reduction of 3-nitro or 3-nitroso-7-azaindoles. However, these methods can be limited by the availability of starting materials and the use of toxic reagents. A more recent and efficient method is the Thorpe-Ziegler cyclization, which offers high yields and shorter reaction times, particularly when microwave-assisted.

Q2: I am experiencing low yields in my synthesis of 3-amino-7-azaindoles. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time or temperature, or poor quality of reagents. Side reactions, such as the formation of dimers or other byproducts, can also consume starting materials and reduce the yield of the desired product. Catalyst deactivation, if using a metal-catalyzed reaction, is another potential cause. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to identify when the reaction is complete and to minimize byproduct formation.

Q3: How can I improve the purity of my final 1H-pyrrolo[2,3-b]pyridin-3-amine product?

A3: Purification of heterocyclic amines can be challenging due to their polarity and potential for metal chelation. Column chromatography on silica gel is a common and effective method for purifying 3-amino-7-azaindoles. Careful selection of the eluent system is critical for achieving good separation. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Q4: Are there specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, the synthesis of 3-amino-7-azaindoles involves reagents that require careful handling. For instance, α-bromoketones are lachrymatory and should be handled in a well-ventilated fume hood. Strong bases and acids should also be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-amino-7-azaindoles via the microwave-assisted Thorpe-Ziegler cyclization of ethyl (3-cyanopyridin-2-yl)carbamate and α-haloketones.

Issue Potential Cause(s) Troubleshooting Suggestions
Low or no product formation 1. Inactive or poor-quality reagents. 2. Insufficient microwave power or reaction time. 3. Incorrect base or solvent.1. Ensure all reagents are pure and dry. Use freshly opened solvents. 2. Optimize microwave conditions, including power, temperature, and time. 3. Verify that the correct base (e.g., K₂CO₃) and solvent (e.g., DMF) are being used as specified in the protocol.
Multiple spots on TLC, indicating byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Prolonged reaction time.1. Carefully control the reaction temperature. If using conventional heating, ensure uniform heat distribution. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in isolating the product 1. The product may be highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. If an emulsion forms, adding brine or filtering the mixture through celite can help to break it.
Poor reproducibility between batches 1. Variations in the quality of starting materials or solvents. 2. Inconsistent reaction conditions (temperature, time). 3. Differences in workup or purification procedures.1. Use reagents and solvents from the same supplier and lot number if possible. 2. Precisely control all reaction parameters. 3. Standardize the workup and purification protocols and follow them consistently.

Troubleshooting Decision Tree

G start Low Yield or No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize Optimize Reaction Conditions conditions_ok->optimize No byproducts Byproducts Observed on TLC/LC-MS? conditions_ok->byproducts Yes optimize->start purify_reagents->start yes_byproducts Optimize Temperature and Time to Minimize Side Reactions byproducts->yes_byproducts Yes no_byproducts Consider Alternative Synthetic Route byproducts->no_byproducts No success Improved Yield yes_byproducts->success no_byproducts->success

Caption: Troubleshooting decision tree for low-yield synthesis.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-Amino-7-azaindoles via Microwave-Assisted Thorpe-Ziegler Cyclization[1][2]

This protocol is adapted from an efficient one-pot synthesis method.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification start Combine Starting Materials add_base Add Base (K₂CO₃) start->add_base add_solvent Add Solvent (DMF) add_base->add_solvent irradiate Microwave Irradiation (10 min) add_solvent->irradiate quench Quench with Water irradiate->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Isolated Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

Materials:

  • Ethyl (3-cyanopyridin-2-yl)carbamate

  • Appropriate α-bromoketone

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a microwave reactor vessel, add ethyl (3-cyanopyridin-2-yl)carbamate (1.0 eq), the corresponding α-bromoketone (1.1 eq), and potassium carbonate (2.2 eq).

  • Add anhydrous DMF to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 10 minutes at a predetermined temperature (e.g., 100 °C).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-amino-7-azaindole derivative.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3-amino-7-azaindoles using the microwave-assisted protocol.

α-Bromoketone Product Reaction Time (min) Yield (%)
Phenacyl bromideEthyl 3-amino-2-benzoyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate1092
2-Bromo-1-(4-methylphenyl)ethanoneEthyl 3-amino-2-(4-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate1095
2-Bromo-1-(4-methoxyphenyl)ethanoneEthyl 3-amino-2-(4-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate1094
2-Bromo-1-(4-chlorophenyl)ethanoneEthyl 3-amino-2-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate1096
Ethyl 2-bromoacetateDiethyl 3-amino-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate1091

Data adapted from Yang et al., Synthetic Communications, 2014.

Signaling Pathways and Logical Relationships

The core of the described synthesis is the Thorpe-Ziegler cyclization. The logical relationship of this key step is illustrated below.

G start Ethyl (3-cyanopyridin-2-yl)carbamate + α-Bromoketone intermediate1 N-Alkylation Intermediate start->intermediate1 Base (K₂CO₃) intermediate2 Intramolecular Cyclization (Thorpe-Ziegler) intermediate1->intermediate2 Base-catalyzed product 3-Amino-7-azaindole Derivative intermediate2->product

Caption: Key steps in the Thorpe-Ziegler cyclization.

Technical Support Center: Enhancing the Bioavailability of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address the common challenge of low oral bioavailability encountered with 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: My 1H-pyrrolo[2,3-b]pyridin-3-amine derivative exhibits poor aqueous solubility.

  • Question: I've synthesized a promising 1H-pyrrolo[2,3-b]pyridin-3-amine derivative, but it shows very low solubility in aqueous buffers. What could be the cause, and how can I improve it?

  • Potential Causes:

    • High Lipophilicity and Crystal Lattice Energy: The planar aromatic core of the 1H-pyrrolo[2,3-b]pyridine scaffold can lead to strong crystal packing (high lattice energy) and high lipophilicity, both of which contribute to poor aqueous solubility. These are common challenges for "brick-dust" type molecules.[1]

    • Molecular Structure: The presence of bulky, non-polar substituents on the pyrrolopyridine core can further increase lipophilicity and reduce interaction with water molecules.

  • Solutions:

    • Chemical Modification (Prodrug Approach):

      • Introduce Ionizable Groups: Temporarily mask the amine functionality with a promoiety that introduces an ionizable group, such as a phosphate or an amino acid ester. Phosphate prodrugs, for example, are cleaved by intestinal alkaline phosphatases to release the parent drug.[2]

      • Increase Hydrophilicity: Attach a hydrophilic promoiety, like polyethylene glycol (PEG), to the parent molecule.[3]

    • Formulation Strategies:

      • Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques like micronization and nanonization can be employed.[1]

      • Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to create an amorphous, higher-energy state that enhances solubility.[4][5] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[1][6][7]

      • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.

Issue 2: My compound has good solubility but poor membrane permeability.

  • Question: My compound is reasonably soluble, but it shows low permeability in my Caco-2 assay. Why is this happening, and what are my options?

  • Potential Causes:

    • Ionization at Physiological pH: The 3-amino group and pyridine nitrogen can be protonated at intestinal pH, leading to a high charge density that hinders passive diffusion across the lipid cell membrane.

    • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp, MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the intestinal cells and back into the lumen.

  • Solutions:

    • Chemical Modification (Prodrug Approach):

      • Masking Polar Groups: Temporarily mask the primary or secondary amine with a lipophilic promoiety to reduce its polarity and facilitate passive diffusion. This can be achieved by forming transient amides or carbamates.[3]

      • Targeting Uptake Transporters: Design a prodrug that is a substrate for an uptake transporter. For example, amino acid-based prodrugs can be recognized by peptide transporters like PEPT1.

    • Structure-Activity Relationship (SAR) Exploration:

      • Reduce Polar Surface Area (PSA): Systematically modify the structure to reduce the number of hydrogen bond donors and acceptors, thereby lowering the PSA and improving passive permeability.

      • Modulate Lipophilicity (LogP): Optimize the lipophilicity of the molecule. While high lipophilicity can aid membrane partitioning, it can also increase binding to efflux transporters. A balance is often required.

Issue 3: My compound shows high clearance in liver microsome assays.

  • Question: The in vitro metabolic stability of my compound is poor, with a short half-life in human and rat liver microsomes. What are the likely metabolic pathways, and how can I block them?

  • Potential Causes:

    • CYP-Mediated Oxidation: The 1H-pyrrolo[2,3-b]pyridine core and its substituents are susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. Common sites of metabolism include aromatic hydroxylation and N-dealkylation.

    • Phase II Conjugation: If the molecule contains suitable functional groups (e.g., hydroxyl groups introduced by Phase I metabolism), it can undergo conjugation reactions.

  • Solutions:

    • Metabolic Blocking:

      • Introduce Electron-Withdrawing Groups: Add groups like fluorine or a cyano group to positions susceptible to oxidation. This can lower the electron density of the aromatic ring and make it less prone to CYP-mediated attack.

      • Steric Hindrance: Introduce bulky groups near the metabolic "soft spots" to sterically hinder the approach of metabolizing enzymes.

    • Deuteration:

      • Replace hydrogen atoms at metabolically labile positions with deuterium. The stronger carbon-deuterium bond can slow the rate of metabolism (the "kinetic isotope effect"), thereby improving metabolic stability.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical target oral bioavailability for a 1H-pyrrolo[2,3-b]pyridin-3-amine derivative in early discovery?

    • A1: In early discovery, a target oral bioavailability of >20-30% in preclinical species (like mice or rats) is often considered a good starting point for further optimization. However, highly potent compounds may be viable with lower bioavailability. For example, some optimized compounds in this class have demonstrated excellent oral bioavailability, such as an ATM inhibitor with 147.6% bioavailability in mice, indicating very efficient absorption.

  • Q2: How do I determine if my compound is a substrate for efflux transporters like P-gp?

    • A2: The most common method is a bidirectional Caco-2 permeability assay. By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter.

  • Q3: What is the Biopharmaceutics Classification System (BCS), and how can it guide my strategy?

    • A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.

      • Class I: High Solubility, High Permeability

      • Class II: Low Solubility, High Permeability (Bioavailability is dissolution rate-limited)

      • Class III: High Solubility, Low Permeability (Bioavailability is permeability-limited)

      • Class IV: Low Solubility, Low Permeability

    • For 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, low bioavailability is often due to low solubility (BCS Class II) or low permeability (BCS Class III), or both (BCS Class IV). Identifying the correct class for your compound will help you focus your efforts on the most appropriate enhancement strategy (e.g., solubility enhancement for Class II, permeability enhancement for Class III).

  • Q4: Can I predict potential bioavailability issues using in silico tools?

    • A4: Yes, in silico tools can provide early warnings. Web servers like SwissADME can predict physicochemical properties (LogP, solubility), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier penetration), and potential for P-gp substrate binding. These predictions can help prioritize which compounds to synthesize and screen experimentally.

Data Presentation

The following tables present hypothetical, yet representative, data for a series of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives to illustrate the impact of structural modifications on key ADME properties.

Table 1: Physicochemical and In Vitro ADME Properties of Exemplar Derivatives

Compound IDR1-SubstituentR2-SubstituentMWclogPAqueous Solubility (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Parent-01 HH2502.5151.55.2
Sol-01 H-CH₂CH₂OH2941.8851.24.8
Perm-01 -CH₃-CH₂-Ph3404.558.51.5
MetStab-01 HCyclopropyl2903.0202.04.5

Table 2: In Vitro Metabolic Stability and In Vivo Pharmacokinetic Data

Compound IDHuman Liver Microsome t₁/₂ (min)Mouse Liver Microsome t₁/₂ (min)Mouse PK (5 mg/kg PO)
Cmax (ng/mL)
Parent-01 151250
Sol-01 1815150
Perm-01 4535350
MetStab-01 >6055120

Experimental Protocols

1. Thermodynamic Aqueous Solubility Assay

  • Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid. A 0.45 µm PVDF filter is recommended.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.

    • Perform the experiment in triplicate to ensure reproducibility.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of a compound.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² typically indicates good monolayer integrity. Also, assess the permeability of a paracellular marker like Lucifer Yellow; its Papp should be < 1.0 x 10⁻⁶ cm/s.

    • Permeability Measurement (A-B):

      • Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.

      • Incubate at 37°C with gentle shaking.

      • At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

      • Replace the sampled volume with fresh buffer.

    • Permeability Measurement (B-A):

      • In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.

    • Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio: Calculate the ratio of Papp(B-A) / Papp(A-B).

3. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse, at 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

    • Pre-incubation: Add the test compound (e.g., at 1 µM) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

    • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

    • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a multiple volume of cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the samples to precipitate the proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculations:

      • Half-life (t₁/₂): t₁/₂ = 0.693 / k

      • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (k * 1000) / [protein concentration]

Visualizations

G cluster_0 Initial Screening & Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Solutions cluster_3 Optimization & In Vivo Testing A Synthesized Compound B Aqueous Solubility Assay A->B C Caco-2 Permeability Assay A->C D Microsomal Stability Assay A->D E Low Solubility? B->E F Low Permeability? C->F G High Clearance? D->G H Formulation Strategies (e.g., Solid Dispersion) E->H Yes I Prodrug Approach (Solubility-enhancing) E->I Yes J Prodrug Approach (Permeability-enhancing) F->J Yes K Metabolic Blocking (e.g., Fluorination) G->K Yes L Optimized Lead Candidate H->L I->L J->L K->L M In Vivo PK Study (Oral Bioavailability) L->M

Experimental workflow for addressing low bioavailability.

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (inactive dimer) ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates MRN->ATM_inactive activates CHK2_p p-CHK2 CHK2->CHK2_p p53_p p-p53 p53->p53_p BRCA1_p p-BRCA1 BRCA1->BRCA1_p gH2AX γ-H2AX H2AX->gH2AX CellCycle Cell Cycle Arrest CHK2_p->CellCycle p53_p->CellCycle Apoptosis Apoptosis p53_p->Apoptosis DNARepair DNA Repair BRCA1_p->DNARepair gH2AX->DNARepair

Simplified ATM signaling pathway in response to DNA damage.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) Receptor->STAT_inactive recruits & phosphorylates JAK->Receptor phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates

Overview of the JAK-STAT signaling pathway.

FGFR_Signaling_Pathway cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FGFR_active FGFR (dimerized & active) FGFR->FGFR_active dimerizes & autophosphorylates FRS2 FRS2 FGFR_active->FRS2 phosphorylates PLCg PLCγ FGFR_active->PLCg phosphorylates GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Key downstream pathways of FGFR signaling.

References

Validation & Comparative

The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to its Kinase Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively interact with the hinge region of kinase active sites, making it an ideal starting point for the design of targeted therapies for a multitude of diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of kinase inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold against other established inhibitors, supported by experimental data and detailed methodologies for key assays.

Comparative Analysis of Kinase Inhibitor Potency

To illustrate the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, this guide focuses on two key kinase families: Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The following tables summarize the in vitro potency (IC50) of exemplary 1H-pyrrolo[2,3-b]pyridine derivatives against their primary kinase targets and compares them with clinically approved inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, has demonstrated potent pan-FGFR inhibitory activity.[1]

CompoundPrimary Target(s)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h FGFR1/2/37925712
Pemigatinib FGFR1/2/30.40.51.230
Erdafitinib FGFR1/2/3/41.22.53.05.7

Data compiled from multiple sources.[1][2][3][4]

Compound 4h exhibits low nanomolar inhibition of FGFR1, 2, and 3, establishing it as a potent inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[1] When compared to the approved drugs Pemigatinib and Erdafitinib, compound 4h shows comparable potency, particularly against FGFR1 and FGFR2. While Pemigatinib and Erdafitinib demonstrate slightly greater potency across the board, the data for compound 4h underscores the significant potential of its chemical class in developing effective FGFR-targeted therapies.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune system regulation, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Compound 14c is a 1H-pyrrolo[2,3-b]pyridine derivative identified as a moderately selective JAK3 inhibitor.[5][6]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 14c 47305.1
Tofacitinib 112201
Ruxolitinib 3.32.8>428

Data compiled from multiple sources.[5][6][7][8]

Compound 14c demonstrates potent inhibition of JAK3 with an IC50 of 5.1 nM, while also showing activity against JAK1 and JAK2.[6] In comparison, Tofacitinib is a potent inhibitor of JAK3 and also targets JAK1 and JAK2.[5] Ruxolitinib is a potent inhibitor of JAK1 and JAK2 with significantly less activity against JAK3.[7][8] The selectivity profile of compound 14c highlights the tunability of the 1H-pyrrolo[2,3-b]pyridine scaffold to achieve varying degrees of selectivity against different members of a kinase family.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the development and application of kinase inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCG->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

FGFR Signaling Pathway

The diagram above illustrates the major downstream signaling cascades activated by Fibroblast Growth Factor Receptors (FGFRs), including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways. These pathways are crucial for cellular processes such as proliferation and survival and are often dysregulated in cancer.[6]

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening (e.g., TR-FRET, AlphaScreen) IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Selectivity->Viability Target Target Engagement & Phosphorylation (e.g., Western Blot) Viability->Target PKPD Pharmacokinetics/ Pharmacodynamics Target->PKPD Efficacy Xenograft Efficacy Models PKPD->Efficacy

Kinase Inhibitor Discovery Workflow

This workflow outlines the typical progression for the discovery and characterization of a novel kinase inhibitor. It begins with high-throughput screening to identify initial hits, followed by determination of potency (IC50) and selectivity. Promising compounds then advance to cell-based assays to assess their effects on cell viability and target engagement, and finally to in vivo models to evaluate their pharmacokinetic properties and efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, JAK3)

  • Biotinylated substrate peptide

  • ATP

  • Test compound (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer (e.g., TR-FRET dilution buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and SA-APC)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Add 2.5 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer and add 2.5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the Stop/Detection buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for europium and 665 nm for APC).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., a cell line with a known FGFR or JAK pathway dependency)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the culture medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Target Phosphorylation

Objective: To assess the ability of a kinase inhibitor to block the phosphorylation of its target kinase or downstream signaling proteins within a cellular context.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with a kinase inhibitor, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve overnight if necessary.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., FGF for FGFR pathways, IL-6 for JAK/STAT pathways) for a short period (e.g., 15-30 minutes) to induce kinase phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody against the phosphorylated protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

A Comparative Guide: Imatinib Versus the Untapped Potential of 1H-pyrrolo[2,3-b]pyridin-3-amine in CML Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the established first-line Chronic Myeloid Leukemia (CML) therapy, imatinib, and the hypothetical potential of 1H-pyrrolo[2,3-b]pyridin-3-amine, a representative of the promising 1H-pyrrolo[2,3-b]pyridine scaffold. While extensive data underscores imatinib's efficacy, direct experimental evidence for 1H-pyrrolo[2,3-b]pyridin-3-amine in CML models is not currently available in published literature. This guide, therefore, presents a comprehensive overview of imatinib's performance and frames the 1H-pyrrolo[2,3-b]pyridine scaffold as a potential, yet unexplored, avenue for novel CML therapeutic development.

Imatinib: The Gold Standard in CML Treatment

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized CML treatment by specifically targeting the Bcr-Abl tyrosine kinase, the key driver of CML pathogenesis.[1] Its introduction transformed CML from a fatal disease into a manageable chronic condition for many patients.

Mechanism of Action

The Philadelphia chromosome, a hallmark of CML, results in the fusion gene BCR-ABL1, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase hyperactivates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain, thereby blocking substrate phosphorylation and inhibiting downstream signaling.[1]

cluster_0 Normal Bcr-Abl Activity cluster_1 Imatinib Inhibition BCR_ABL Bcr-Abl Kinase Substrate Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Activates Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP Binding Site

Caption: Imatinib's mechanism of action in CML.

Quantitative Performance of Imatinib in Preclinical CML Models

The following table summarizes the typical in vitro efficacy of imatinib against the Bcr-Abl kinase and CML cell lines.

ParameterCell Line/TargetValueReference(s)
IC50 (Bcr-Abl Kinase Activity) Bcr-Abl (in vitro)~25-500 nM[1]
GI50 (Cell Proliferation) K562 (Bcr-Abl positive)~100-500 nM[2]
GI50 (Cell Proliferation) Ba/F3 (Bcr-Abl transfected)~200-700 nM[3]

Note: IC50 and GI50 values can vary depending on the specific experimental conditions.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Reservoir for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Its structural resemblance to adenine enables it to effectively interact with the ATP-binding pocket of various kinases. While no studies have specifically reported the activity of 1H-pyrrolo[2,3-b]pyridin-3-amine against Bcr-Abl, various derivatives have demonstrated potent inhibition of other clinically relevant kinases.

Derivative ClassTarget Kinase(s)ContextReference(s)
3-substituted-1H-pyrrolo[2,3-b]pyridinesMELKCancer[5]
1H-pyrrolo[2,3-b]pyridine derivativesFGFRCancer[6]
1H-pyrrolo[2,3-b]pyridine derivativesc-MetCancer[7]
1H-pyrrolo[2,3-b]pyridine derivativesTNIKCancer[4]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BInflammation[8]

This broad kinase inhibitory profile suggests that the 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the design of novel therapeutics, potentially including inhibitors of Bcr-Abl for CML.

Future Directions: Evaluating 1H-pyrrolo[2,3-b]pyridin-3-amine in CML

To ascertain the potential of 1H-pyrrolo[2,3-b]pyridin-3-amine as a CML therapeutic, a systematic preclinical evaluation is necessary. The following experimental workflow outlines the key steps for such an investigation.

Start Synthesize and Characterize Compound Kinase_Assay Bcr-Abl Kinase Inhibition Assay Start->Kinase_Assay Cell_Viability CML Cell Line Viability/Proliferation Assay Kinase_Assay->Cell_Viability If active Downstream_Signaling Western Blot for Downstream Signaling Cell_Viability->Downstream_Signaling If potent In_Vivo In Vivo CML Mouse Model Downstream_Signaling->In_Vivo Confirm mechanism PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD If efficacious Conclusion Assess Therapeutic Potential PK_PD->Conclusion

Caption: Experimental workflow for evaluating a novel compound in CML.

Detailed Experimental Protocols

Bcr-Abl Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.

  • Principle: Measures the transfer of a phosphate group from ATP to a specific peptide substrate by the Bcr-Abl enzyme.[9]

  • Materials:

    • Recombinant Bcr-Abl enzyme

    • Biotinylated peptide substrate (e.g., Abltide)

    • ATP

    • Test compound (1H-pyrrolo[2,3-b]pyridin-3-amine) and control (imatinib)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagents (e.g., HTRF, AlphaScreen, or radiometric)

  • Procedure:

    • Incubate the Bcr-Abl enzyme with serial dilutions of the test compound or imatinib in an assay plate.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

CML Cell Viability Assay

This assay determines the effect of a compound on the proliferation and viability of Bcr-Abl positive CML cells.

  • Principle: Measures the metabolic activity or membrane integrity of cells after treatment with the test compound. Common methods include MTT, MTS, or CellTiter-Glo assays.

  • Materials:

    • CML cell line (e.g., K562)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound and imatinib

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well plates

  • Procedure:

    • Seed K562 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Treat the cells with serial dilutions of the test compound or imatinib. Include untreated and vehicle-only controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo CML Xenograft Model

This assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human CML cells are implanted into immunodeficient mice to form tumors. The effect of the test compound on tumor growth is then monitored.[10][11]

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID)

    • CML cell line (e.g., K562)

    • Test compound and imatinib formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject CML cells into the flank of the mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment groups (vehicle control, imatinib, test compound).

    • Administer the compounds daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.[10]

  • Data Analysis: Compare the tumor growth rates between the different treatment groups. Analyze tumor tissues for biomarkers of drug activity.

Conclusion

Imatinib remains a highly effective and well-characterized inhibitor of the Bcr-Abl kinase for the treatment of CML. While there is no direct evidence to support the use of 1H-pyrrolo[2,3-b]pyridin-3-amine in CML, the broader 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a rich source of potent kinase inhibitors for various diseases. The lack of data on 1H-pyrrolo[2,3-b]pyridin-3-amine in CML models highlights a gap in the current research landscape and presents an opportunity for the discovery of novel therapeutic agents. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this and other promising compounds for the treatment of CML.

References

A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives and Dasatinib in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for leukemia, the quest for more potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative overview of the efficacy of a novel 1H-pyrrolo[2,3-b]pyridine derivative, CM5, and the established multi-kinase inhibitor, dasatinib, in acute myeloid leukemia (AML) cell lines. The focus of this analysis is on their performance against FLT3-ITD positive AML, a common and aggressive subtype of the disease.

Executive Summary

Dasatinib, a potent inhibitor of multiple tyrosine kinases, has demonstrated efficacy in certain leukemia subtypes, including those with FLT3-ITD mutations. The novel 1H-pyrrolo[2,3-b]pyridine derivative, CM5, has been specifically designed as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key driver in many AML cases. This guide presents a side-by-side comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy

The in vitro cytotoxic activity of the 1H-pyrrolo[2,3-b]pyridine derivative CM5 and dasatinib was evaluated in FLT3-ITD positive human AML cell lines, MOLM-13 and MV4-11. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)Citation
1H-pyrrolo[2,3-b]pyridine derivative (CM5) MOLM-130.75[1]
MV4-110.64[1]
Dasatinib MOLM-13Data not explicitly available in the provided search results
MV4-11Data not explicitly available in the provided search results, however, studies show dasatinib is effective in FLT3/ITD positive AML[2]

Note: While specific single-agent IC50 values for dasatinib in MOLM-13 and MV4-11 cells were not found in the provided search results, its efficacy in FLT3-ITD positive AML is documented. One study showed that combining dasatinib with another FLT3 inhibitor, quizartinib, significantly reduced the IC50 of quizartinib in MOLM-13 cells, indicating dasatinib's activity in this cell line[3].

Mechanism of Action and Signaling Pathways

1H-pyrrolo[2,3-b]pyridine Derivatives (as represented by CM5):

The primary mechanism of action for this class of compounds in AML is the inhibition of the FLT3 receptor tyrosine kinase. In AML, mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to its constitutive activation. This results in the uncontrolled proliferation and survival of leukemia cells through the activation of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways. By inhibiting FLT3, these compounds block these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-dependent AML cells.[1]

FLT3_Signaling_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CM5 1H-pyrrolo[2,3-b]pyridine derivative (CM5) CM5->FLT3

FLT3 Signaling Pathway Inhibition

Dasatinib:

Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets in leukemia include BCR-ABL (in Chronic Myeloid Leukemia) and SRC family kinases.[4] However, it also exhibits inhibitory activity against other kinases, including c-KIT and PDGFRβ. In the context of FLT3-ITD positive AML, dasatinib's efficacy is linked to its ability to inhibit SRC family kinases, which can be involved in the downstream signaling of activated FLT3.[2] Furthermore, dasatinib can overcome resistance to other FLT3 inhibitors by targeting alternative survival pathways, such as those mediated by STAT5.[3]

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream c_KIT c-KIT c_KIT->Downstream PDGFR PDGFRβ PDGFR->Downstream Proliferation Leukemic Cell Proliferation Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->c_KIT Dasatinib->PDGFR

Dasatinib's Multi-Target Inhibition

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on leukemia cell lines.

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells (MOLM-13, MV4-11) in 96-well plates start->seed_cells add_compound Add serial dilutions of 1H-pyrrolo[2,3-b]pyridine derivative or Dasatinib seed_cells->add_compound incubate1 Incubate for 72 hours add_compound->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours (Formation of formazan crystals) add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Cell Viability Assay Workflow

Protocol Steps:

  • Cell Seeding: Leukemia cells (MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize.

  • Compound Addition: The cells are treated with various concentrations of the test compounds (1H-pyrrolo[2,3-b]pyridine derivative or dasatinib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions, typically 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 1-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

FLT3 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Protocol Steps:

  • Reaction Setup: In a multi-well plate, the FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and various concentrations of the inhibitor are combined in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.

Conclusion

Both the novel 1H-pyrrolo[2,3-b]pyridine derivative CM5 and the established drug dasatinib show promise in the treatment of FLT3-ITD positive AML. The 1H-pyrrolo[2,3-b]pyridine derivative acts as a targeted FLT3 inhibitor, directly addressing a key oncogenic driver in this leukemia subtype. Dasatinib, with its broader kinase inhibition profile, offers a multi-pronged attack on leukemia cell signaling pathways. The quantitative data presented, though incomplete for a direct comparison of dasatinib in the specified cell lines, underscores the potential of both therapeutic strategies. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide the development of more effective treatments for acute myeloid leukemia.

References

Potency Showdown: A Comparative Analysis of a 1H-pyrrolo[2,3-b]pyridin-3-amine Derivative and Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the kinase inhibitor potency of a notable 1H-pyrrolo[2,3-b]pyridin-3-amine derivative, pexidartinib, and the established second-generation tyrosine kinase inhibitor, nilotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, supported by experimental data and methodologies.

Introduction

Nilotinib is a potent inhibitor of the BCR-ABL kinase, a key driver in Chronic Myeloid Leukemia (CML), and also targets other kinases such as KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor design. Pexidartinib, a derivative of this scaffold, is an FDA-approved inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT, and FMS-like tyrosine kinase 3 (FLT3).[3][4] This guide will compare the potency of these two compounds against a panel of relevant kinases.

Quantitative Potency Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for nilotinib and pexidartinib against various protein kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibition Profile of Nilotinib

Kinase TargetIC50 (nM)Notes
BCR-ABL (wild-type)<30Potent inhibitor of the primary target in CML.
KIT (wild-type)35Active against wild-type KIT.
PDGFRα<25Potent inhibition of PDGFRα.
PDGFRβ69Moderate inhibition of PDGFRβ.
CSF-1R120Weaker activity against CSF-1R compared to other targets.

Data compiled from multiple sources.[2]

Table 2: Kinase Inhibition Profile of Pexidartinib (a 1H-pyrrolo[2,3-b]pyridin-3-amine derivative)

Kinase TargetIC50 (nM)Notes
CSF-1R17Highly potent inhibitor of CSF-1R.
KIT12Potent inhibitor of KIT, comparable to nilotinib.
FLT3-ITD9Strong activity against the internal tandem duplication mutant of FLT3.
PDGFRβ-Data not readily available in compared sources.

Data compiled from multiple sources.[3][5]

Experimental Protocols

The determination of IC50 values is critical for assessing the potency of kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay, followed by specific details relevant to nilotinib and pexidartinib testing.

General In Vitro Kinase Assay Protocol (ELISA-based)
  • Plate Preparation: Streptavidin-coated 96-well plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Substrate Coating: A biotinylated peptide substrate specific for the kinase of interest is added to each well and incubated to allow binding to the streptavidin-coated plate. Unbound substrate is removed by washing.[6]

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., nilotinib or pexidartinib) in a kinase reaction buffer are added to the wells. A vehicle control (e.g., DMSO) is also included.[6]

  • Kinase Reaction Initiation: The recombinant target kinase and ATP are added to each well to start the phosphorylation reaction.[6]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.[6]

  • Reaction Termination: The reaction is stopped by adding a solution containing EDTA.[6]

  • Detection: A primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added. After incubation and washing, a chromogenic HRP substrate (e.g., TMB) is added.[6]

  • Data Acquisition and Analysis: The absorbance is measured using a plate reader at the appropriate wavelength. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Specific Considerations for Nilotinib and Pexidartinib Assays:
  • Nilotinib: For BCR-ABL kinase assays, a biotinylated peptide substrate is commonly used. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.[6]

  • Pexidartinib: For CSF-1R, KIT, and FLT3 assays, similar ELISA-based or radiometric filter-binding assays are employed. For instance, in a radiometric assay, the transfer of radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide is measured.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by nilotinib and pexidartinib, as well as a generalized workflow for an in vitro kinase inhibition assay.

nilotinib_pathway Nilotinib Nilotinib BCR_ABL BCR-ABL Nilotinib->BCR_ABL Inhibits Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways that promote cell proliferation and survival in CML.[1][7]

pexidartinib_pathway Pexidartinib Pexidartinib CSF1R CSF-1R Pexidartinib->CSF1R Inhibits KIT KIT Pexidartinib->KIT Inhibits FLT3 FLT3 Pexidartinib->FLT3 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream KIT->Downstream FLT3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Pexidartinib inhibits CSF-1R, KIT, and FLT3, disrupting signaling pathways crucial for the proliferation and survival of tumor cells and macrophages.[5][8]

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Plate_Prep 1. Prepare Plate (e.g., Streptavidin-coated) Substrate_Coat 2. Coat with Biotinylated Substrate Plate_Prep->Substrate_Coat Inhibitor_Prep 3. Prepare Inhibitor Serial Dilutions Substrate_Coat->Inhibitor_Prep Reaction 4. Add Kinase & ATP Inhibitor_Prep->Reaction Incubation 5. Incubate Reaction->Incubation Termination 6. Stop Reaction Incubation->Termination Detection 7. Add Detection Antibody & Substrate Termination->Detection Readout 8. Measure Signal Detection->Readout Analysis 9. Calculate IC50 Readout->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.[6]

Conclusion

References

The Selectivity Profile of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the design of targeted therapies for diseases such as cancer and inflammatory conditions. This guide provides a comparative analysis of the selectivity profiles of various 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, supported by experimental data and detailed methodologies.

Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. These modifications influence the compound's affinity and selectivity for different kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several exemplary derivatives against a panel of kinases, showcasing the diverse selectivity profiles that can be achieved.

Compound ID/ReferencePrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase Profile (IC50 in nM)
Compound 4h [1]FGFR1, FGFR2, FGFR37, 9, 25FGFR4 (712)
Unnamed TNIK Inhibitor [2]TNIK<1Data not available
Compound 14c [3][4]JAK3160JAK1 (>10000), JAK2 (1800)
Compound 31g (enantiomer 38a) [5]JAK11.8 (for 38a)JAK2 (48), JAK3 (210), TYK2 (32)
Compound 10 [6]PI3Kγ50PI3Kα (>10000), PI3Kβ (2900), PI3Kδ (>10000)
Unnamed FAK Inhibitor [7]FAKSubmicromolar cellular inhibitionSelectivity influenced by core structure and substituents
Compound 36 (AZ-PAK-36) [8]PAK1Potent cellular inhibitionImproved kinase selectivity over initial hits

Experimental Protocols

The determination of the kinase selectivity profile of a compound is a critical step in drug discovery. A common and robust method for this is the in vitro kinase inhibition assay, often performed using a radiometric format or fluorescence-based techniques.

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a panel of kinases.

1. Materials:

  • Purified recombinant kinases
  • Specific peptide or protein substrates for each kinase
  • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • [γ-³³P]ATP (radiolabeled ATP)
  • Unlabeled ATP
  • 96-well or 384-well microplates
  • Phosphocellulose filter plates
  • Scintillation counter

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
  • Assay Reaction: In the microplate wells, combine the kinase, its specific substrate, and the test compound at various concentrations.
  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.
  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period, allowing for the phosphorylation of the substrate.
  • Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.
  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.
  • Detection: Measure the amount of incorporated radiolabel in each well using a scintillation counter.
  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing Kinase Selectivity Profiling

The following diagrams illustrate the workflow of a typical kinase selectivity profiling experiment and the signaling context of some of the targeted kinases.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound Compound Dilution (1H-pyrrolo[2,3-b]pyridin-3-amine derivative) AssayPlate Assay Plate Incubation Compound->AssayPlate KinasePanel Kinase Panel (Diverse Kinases) KinasePanel->AssayPlate Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->AssayPlate Detection Signal Detection (e.g., Radioactivity, Fluorescence) AssayPlate->Detection DataAnalysis Data Analysis (% Inhibition, IC50) Detection->DataAnalysis Result Selectivity Profile DataAnalysis->Result Signaling_Pathways cluster_fgfr FGFR Signaling cluster_jak_stat JAK-STAT Signaling FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation, Immunity) STAT->Gene_Expression

References

Validating Target Engagement of 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, a scaffold present in numerous potent kinase inhibitors. We will focus on Pexidartinib, an FDA-approved inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), as a prime example of this chemical class and compare its validation with other kinase inhibitors.

The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold found in inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Ataxia Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3). Validating that these compounds reach and modulate their intended targets in a complex biological system is paramount for understanding their mechanism of action and predicting clinical efficacy.

Methods for In Vivo Target Engagement Validation

Several robust methods are employed to confirm target engagement in vivo. The choice of method often depends on the target's nature, the availability of specific tools like antibodies or radiotracers, and the biological question being addressed. Key techniques include biomarker analysis, Cellular Thermal Shift Assay (CETSA®), and Positron Emission Tomography (PET).[1]

Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis is a widely used method to demonstrate target engagement. This involves measuring changes in downstream signaling molecules or physiological parameters that are direct consequences of the drug binding to its target. For kinase inhibitors, this often involves assessing the phosphorylation status of the target kinase or its substrates.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular or tissue context. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form. By heating cell or tissue lysates to various temperatures and then quantifying the amount of soluble target protein, one can determine if the drug has engaged its target.[1]

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of target engagement in real-time within a living organism. It requires the development of a radiolabeled ligand that binds to the target of interest. By administering the drug candidate followed by the radiotracer, one can measure the displacement of the radiotracer, which correlates with target occupancy by the drug.[1]

Case Study: Pexidartinib (a 1H-pyrrolo[2,3-b]pyridine CSF-1R Inhibitor)

Pexidartinib (Turalio®) is an orally bioavailable tyrosine kinase inhibitor that targets CSF-1R.[2] Its development and approval for the treatment of tenosynovial giant cell tumor (TGCT) provide an excellent case study for in vivo target engagement validation of a 1H-pyrrolo[2,3-b]pyridine derivative.

The primary mechanism of action of Pexidartinib is the inhibition of CSF-1R, which leads to the depletion of tumor-associated macrophages (TAMs) in the tumor microenvironment.[3] In vivo validation of its target engagement has been demonstrated through extensive preclinical and clinical biomarker studies.

Pexidartinib: In Vivo Target Engagement Data
Parameter Pexidartinib Alternative CSF-1R Inhibitor (General)
Target CSF-1RCSF-1R
In Vivo Model Mouse tumor models (e.g., MMTV-PyMT), Human clinical trialsMouse tumor models
Biomarker(s) Reduction in TAMs, decreased CSF-1R phosphorylation, modulation of macrophage-related chemokines and cytokines, increased CD8+ T-cell infiltrationReduction in TAMs, decreased CSF-1R phosphorylation
Key In Vivo Finding Significant reduction in macrophage infiltration into tumors, leading to reduced tumor growth and metastasis.[2][3]Dose-dependent reduction in circulating monocytes and tissue macrophages.
Clinical Validation Overall response rate of 38% in a Phase 3 trial for TGCT, correlated with symptomatic improvement.[2]Varies depending on the specific inhibitor and indication.
Experimental Protocol: In Vivo Biomarker Analysis for Pexidartinib

Objective: To assess the effect of Pexidartinib on the tumor microenvironment in a preclinical mouse model of cancer.

Methodology:

  • Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors, are often used.

  • Dosing: Mice are treated with Pexidartinib (formulated for oral gavage) or a vehicle control once daily for a specified period (e.g., 2-3 weeks).

  • Tumor and Tissue Collection: At the end of the treatment period, tumors and other relevant tissues (e.g., spleen, blood) are harvested.

  • Immunohistochemistry (IHC) and Immunofluorescence (IF): Tumor sections are stained with antibodies against macrophage markers (e.g., F4/80, CD68) and T-cell markers (e.g., CD8) to quantify the number of these immune cells within the tumor microenvironment.

  • Flow Cytometry: Single-cell suspensions from tumors or spleens are stained with fluorescently labeled antibodies to identify and quantify different immune cell populations.

  • Western Blotting: Tumor lysates are analyzed by Western blotting using antibodies against the phosphorylated and total forms of CSF-1R and its downstream signaling proteins (e.g., ERK, AKT) to assess the inhibition of the signaling pathway.

  • Gene Expression Analysis: RNA is extracted from tumors to measure the expression levels of genes associated with macrophage polarization (e.g., M1 vs. M2 markers) and inflammation using quantitative PCR (qPCR) or RNA sequencing.

Comparison with Other Kinase Inhibitors

The principles of in vivo target engagement validation for Pexidartinib can be broadly applied to other kinase inhibitors, including those with different chemical scaffolds targeting other kinases like FGFR.

Method Pexidartinib (CSF-1R Inhibitor) FGFR Inhibitor (General)
Biomarker Analysis Primary: Reduction in TAMs. Secondary: Decreased p-CSF-1R, modulation of immune cell infiltration.Primary: Decreased phosphorylation of FGFR and its downstream effectors (e.g., FRS2, PLCγ, ERK). Secondary: Changes in serum phosphate levels (a known on-target effect of FGFR inhibition).
CETSA® Feasible for directly measuring Pexidartinib binding to CSF-1R in tissues.Feasible for directly measuring inhibitor binding to FGFR in tissues.
PET Imaging A CSF-1R specific PET tracer could be used to quantify receptor occupancy.An FGFR-specific PET tracer could be used to quantify receptor occupancy.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the CSF-1R signaling pathway and a general workflow for in vivo target engagement validation.

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STATs CSF1R->STAT Pexidartinib Pexidartinib (1H-pyrrolo[2,3-b]pyridin-3-amine derivative) Pexidartinib->CSF1R Inhibition AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

InVivo_Target_Engagement_Workflow In Vivo Target Engagement Validation Workflow cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Xenograft, Transgenic) Dosing Administer Compound (e.g., Pexidartinib) and Vehicle AnimalModel->Dosing SampleCollection Collect Tissues/Blood (Tumor, Spleen, Plasma) Dosing->SampleCollection PET PET Imaging (Receptor Occupancy) Dosing->PET Non-invasive Biomarker Biomarker Analysis (IHC, Flow Cytometry, Western Blot) SampleCollection->Biomarker CETSA CETSA® (Thermal Stability Shift) SampleCollection->CETSA DataAnalysis Data Analysis and Interpretation Biomarker->DataAnalysis CETSA->DataAnalysis PET->DataAnalysis

Caption: A generalized workflow for validating in vivo target engagement.

Conclusion

Validating the in vivo target engagement of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives is a multifaceted process that is essential for their successful development as therapeutic agents. The case of Pexidartinib demonstrates the power of robust biomarker analysis in confirming the mechanism of action and guiding clinical development. By employing a combination of techniques such as biomarker analysis, CETSA®, and PET imaging, researchers can gain a comprehensive understanding of how their compounds behave in a living system, thereby increasing the probability of translating promising preclinical candidates into effective medicines.

References

The Ascendancy of the 7-Azaindole Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Kinases, with their pivotal role in cellular signaling, represent a vast and fertile landscape for drug discovery, particularly in oncology. Within the diverse arsenal of heterocyclic systems employed to target the ATP-binding site of kinases, the 7-azaindole scaffold has emerged as a "privileged" structure, demonstrating remarkable efficacy and versatility. This guide provides an objective, data-driven comparison of the 7-azaindole scaffold against other prominent heterocyclic systems, supported by experimental data and detailed methodologies to aid in the rational design of next-generation kinase inhibitors.

The unique potency of the 7-azaindole core lies in its ability to act as an excellent "hinge-binding" motif.[1][2][3] Mimicking the adenine base of ATP, it typically forms two crucial hydrogen bonds with the backbone of the kinase hinge region—a hydrogen bond donor from the pyrrolic N-H and a hydrogen bond acceptor at the N7 position of the pyridine ring.[1][2][3] This bidentate interaction provides a strong anchor for inhibitors, contributing to their high potency. Furthermore, as a bioisostere of indole and purine, the 7-azaindole scaffold often imparts superior physicochemical properties, such as enhanced aqueous solubility, which is a critical factor in drug development.[4][5]

At a Glance: Key Advantages of the 7-Azaindole Scaffold

  • Potent Hinge Binding: Forms two key hydrogen bonds with the kinase hinge region, a characteristic of many highly potent inhibitors.[1][2][3]

  • Bioisosteric Replacement: Can serve as a more effective substitute for indole or purine systems, often improving potency and pharmacokinetic properties.[4][5]

  • Versatility: The scaffold has been successfully incorporated into inhibitors targeting a wide array of kinases, leading to approved drugs such as the BRAF inhibitor Vemurafenib.[1][2][3]

  • Improved Physicochemical Properties: Often enhances aqueous solubility compared to its indole counterpart, a significant advantage in drug design.[5]

Quantitative Comparison of Heterocyclic Scaffolds in Kinase Inhibition

The following tables summarize quantitative data from studies that directly compare the inhibitory activities of 7-azaindole-based compounds with inhibitors based on other heterocyclic scaffolds against the same kinase target. This side-by-side comparison, using data from single studies, ensures that the experimental conditions are consistent, allowing for a more accurate assessment of the scaffolds' relative performance.

Table 1: Comparison of 7-Azaindole vs. Indole and Purine Scaffolds

Kinase TargetHeterocyclic ScaffoldCompound Example/ReferenceIC50 / Ki (nM)Fold Difference (vs. 7-Azaindole)
Pim-2 7-AzaindoleCompound from Irie et al., 2018[4]1.3-
IndoleIndole analogue from Irie et al., 2018[4]5240x less potent
JAK2 7-AzaindoleC-3 aryl-7-azaindole (Compound 94)[6]260-
PurineAryl purine derivative (Compound 95)[6]4961.9x less potent

Table 2: Comparison of 7-Azaindole vs. Other Azaindole Isomers and Heterocyclic Systems

Kinase TargetHeterocyclic ScaffoldCompound Example/ReferenceIC50 (nM)Selectivity/Note
Aurora A 7-AzaindoleCompound 16a[7]11Aurora B IC50 = 3 nM
Imidazo[4,5-b]pyridineAnalogue of Compound 16a[7]-Not specified, but the study progressed with this scaffold for selectivity
Aurora B 7-AzaindoleCompound 16a[7]3Aurora A IC50 = 11 nM
Cdc7 7-AzaindoleIsomeric analogue[5]Lower activityLess active and selective than the 5-azaindole isomer
5-AzaindoleLead compound[5]Higher activityMore potent and selective
PI3Kγ 7-AzaindoleLead compound series[8]Sub-nanomolar activityMentioned to be more potent than some clinical trial candidates based on a quinolone series
QuinoloneReference series[8]-Used as a benchmark for potency

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling cascades and the logical flow of experimental procedures is crucial for understanding the context of kinase inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis Inhibitor 7-Azaindole Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

A simplified diagram of common kinase signaling pathways targeted by 7-azaindole inhibitors.

G A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B Incubate C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C 40 min incubation D 4. Measure Luminescence (Luciferase Reaction) C->D 30-60 min incubation E 5. Data Analysis (Calculate IC50) D->E

Workflow for a typical luminescence-based kinase assay (e.g., ADP-Glo™).

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments commonly used in the evaluation of kinase inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

  • Objective: To determine the in vitro IC50 value of an inhibitor against a specific kinase.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[1]

  • Procedure:

    • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, a suitable substrate, ATP, and varying concentrations of the test inhibitor in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The final volume is typically 5-10 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

    • Signal Generation: Add Kinase Detection Reagent (volume is typically twice the initial reaction volume) to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.[1]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Analysis: Convert luminescence readings to percent inhibition relative to a no-inhibitor control and plot against inhibitor concentration. Fit the data using a nonlinear regression model to determine the IC50 value.

TR-FRET Based Kinase Assay (e.g., LanthaScreen™)

This assay measures the binding and displacement of a fluorescent tracer from the kinase active site.

  • Objective: To determine the binding affinity (IC50) of an inhibitor to a kinase.

  • Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.[2]

  • Procedure:

    • Reagent Preparation: Prepare solutions of the test compound, the kinase/antibody mixture, and the fluorescent tracer at 3-4 times their final desired concentrations in the assay buffer.

    • Assay Assembly: In a suitable microplate (e.g., 384-well), add the reagents in the following order:

      • Test compound or vehicle control.

      • Kinase/Eu-antibody mixture.

      • Tracer.

    • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.[2]

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Analysis: Calculate the emission ratio (acceptor/donor) and then determine the percent inhibition based on controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Cellular Kinase Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

  • Objective: To confirm target engagement and inhibitory activity in a biological system.

  • Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known downstream target of the kinase is assessed by Western blot using a phospho-specific antibody. A decrease in the phosphorylated protein signal indicates inhibition of the upstream kinase.[9]

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with serial dilutions of the kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts, denature the samples in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin. Quantify the band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.[10]

Conclusion

The 7-azaindole scaffold has firmly established itself as a cornerstone in the design of potent kinase inhibitors. Its inherent ability to form strong, bidentate hydrogen bonds with the kinase hinge region provides a significant advantage in achieving high potency. As demonstrated by the comparative data, when directly evaluated against other heterocyclic systems like indole and purine, 7-azaindole-based inhibitors often exhibit superior activity. While the choice of scaffold is always dependent on the specific kinase target and the desired selectivity profile, the consistent success and favorable physicochemical properties associated with the 7-azaindole core make it an exceptionally valuable starting point and a frequent endpoint in the development of novel kinase-targeted therapeutics. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess and compare the performance of their own novel inhibitors.

References

Unveiling the Potent FGFR Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 1H-pyrrolo[2,3-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors against other selective and multi-targeted FGFR inhibitors. This report summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this core structure have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is a key driver in various cancers.[1] This guide focuses on the mechanism of these compounds as FGFR inhibitors, comparing their performance with other established FGFR-targeting agents.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs has been quantified, with specific compounds demonstrating high potency. A standout example, compound 4h , exhibits pan-FGFR inhibitory activity with IC50 values in the low nanomolar range against FGFR1, FGFR2, and FGFR3.[1] The following table provides a comparative summary of the in vitro potency (IC50) of a representative 1H-pyrrolo[2,3-b]pyridine derivative against a selection of other well-characterized FGFR inhibitors.

Compound ClassCompound NameTarget(s)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Other Notable Targets (IC50)
1H-pyrrolo[2,3-b]pyridine Compound 4h pan-FGFR 7 9 25 712 -
Pyrido[2,3-d]pyrimidinePD173074FGFR1/3, VEGFR225-5-VEGFR2 (~100-200 nM)[2][3]
Pyrrolo[2,3-b]pyrazineFIIN-2pan-FGFR (irrev)3.094.32745.3-
NaphthyridineAZD4547FGFR1/2/3----Potent inhibitor of FGFR1-3[4]
Imidazo[1,2-b]pyridazineInfigratinib (BGJ398)FGFR1/2/30.91.41>1000Over 40-fold selective for FGFR vs. VEGFR2[5]
OxadiazoleErdafitinibpan-FGFR1.22.53.05.7-
Multi-kinase InhibitorDovitinib (TKI258)FGFRs, VEGFRs, etc.----Also targets c-KIT, CSF-1, VEGFRs, PDGFRs[4]
Multi-kinase InhibitorLenvatinibVEGFRs, FGFRs, etc.46---High potency at clinically relevant concentrations[4]
Multi-kinase InhibitorPonatinibMulti-kinase2.2---Abl (0.37 nM), PDGFRα (1.1 nM), VEGFR2 (1.5 nM), Src (5.4 nM)[3]

Mechanism of Action: Targeting the FGFR Signaling Cascade

The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the FGFR kinase domain.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. Dysregulation of these pathways, including the RAS-MAPK and PI3K-AKT cascades, is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and migration.[1]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_activation Receptor Activation cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes FGF FGF Ligand FGFR FGFR FGF->FGFR Binding Dimerization Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_MAPK RAS-MAPK Pathway Autophosphorylation->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT PLCg PLCγ Pathway Autophosphorylation->PLCg Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Autophosphorylation Inhibition

Caption: FGFR signaling pathway and inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

The evaluation of FGFR inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and cellular efficacy.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified FGFR kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the IC50 value of a test compound against a specific FGFR isoform.

Methodology:

  • Reagents:

    • Purified recombinant FGFR kinase (e.g., FGFR1, FGFR2, FGFR3).

    • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]

    • Europium (Eu)-labeled anti-tag antibody.

    • Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.[6]

    • Test compound (serially diluted).

    • Control inhibitor (e.g., Staurosporine).

  • Procedure:

    • A 3X solution of the test compound is added to the wells of a 384-well plate.[6]

    • A 3X solution of the kinase/antibody mixture is then added.[6]

    • The reaction is initiated by adding a 3X solution of the kinase tracer.[6]

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • Fluorescence Resonance Energy Transfer (FRET) is measured. The binding of the tracer and antibody to the kinase results in a high FRET signal.

  • Data Analysis:

    • The emission ratio (665 nm / 615 nm) is calculated.

    • In the presence of an inhibitor, the tracer is displaced, leading to a loss of FRET.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based FGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the autophosphorylation of FGFR within a cellular context, providing a more physiologically relevant measure of its activity.

Objective: To assess the cellular potency of a test compound in blocking ligand-induced FGFR activation.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the target FGFR are seeded in multi-well plates and grown to 70-80% confluency.[7]

    • Cells are often serum-starved for 4-6 hours to reduce basal signaling.[7]

    • Cells are pre-treated with various concentrations of the test compound for 1-2 hours.[7]

    • Cells are then stimulated with an appropriate FGF ligand (e.g., 50 ng/mL FGF19) for 15-30 minutes to induce FGFR phosphorylation.[7]

  • Protein Extraction and Quantification:

    • Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.[7]

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[7]

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR).

    • Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Band intensities for p-FGFR are quantified using densitometry software.

    • To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β-actin).[8]

    • The percentage of inhibition of FGFR phosphorylation is calculated for each inhibitor concentration relative to the ligand-stimulated control.

The following diagram outlines a general workflow for evaluating FGFR inhibitors.

Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen™) Synthesis->Kinase_Assay IC50_Determination IC50 Determination vs. FGFR Isoforms Kinase_Assay->IC50_Determination Cell_Culture Cell Line Selection (FGFR-dependent) IC50_Determination->Cell_Culture Lead Compound Selection Phosphorylation_Assay FGFR Phosphorylation Assay (Western Blot) Cell_Culture->Phosphorylation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTS/WST-1) Cell_Culture->Proliferation_Assay Xenograft Tumor Xenograft Models Phosphorylation_Assay->Xenograft Proliferation_Assay->Xenograft Efficacy Efficacy & PK/PD Studies Xenograft->Efficacy

Caption: General experimental workflow for the evaluation of FGFR inhibitors.

Conclusion

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold represent a promising class of potent and selective FGFR inhibitors. Their mechanism of action, centered on the competitive inhibition of the FGFR kinase domain, effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival. Comparative analysis demonstrates that these compounds exhibit potencies comparable to or exceeding that of other established FGFR inhibitors. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this and other classes of FGFR-targeting therapeutic agents.

References

Benchmarking 1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives Against Standard-of-Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding sites has led to the investigation of numerous derivatives for a range of therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of select 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives against current standard-of-care (SoC) drugs in relevant disease models. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.

Targeting the JAK-STAT Pathway in Inflammatory Disease

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is often dysregulated in autoimmune and inflammatory conditions.[1] Several JAK inhibitors have been developed, with tofacitinib being a prominent standard-of-care for diseases like rheumatoid arthritis. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as novel JAK inhibitors.[2][3]

Quantitative Comparison: JAK Inhibition and Cellular Potency

The following table summarizes the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against JAK3 and its effect on IL-2-stimulated T-cell proliferation, a key measure of immunomodulatory activity.[2] For comparison, data for the standard-of-care JAK inhibitor, tofacitinib, is included.[4]

CompoundTargetIC50 (nM)T-Cell Proliferation (IL-2 stimulated) IC50 (nM)
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 14c) JAK31.1180
Tofacitinib (SoC) JAK15Not directly compared in the same study
JAK220
JAK31

Note: Data for Compound 14c and Tofacitinib are from separate studies and are not from a direct head-to-head comparison.

Signaling Pathway: JAK-STAT

The JAK-STAT pathway is a primary target for immunosuppressive drugs in inflammatory diseases. The diagram below illustrates the signaling cascade.

JAK-STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor 1H-pyrrolo[2,3-b]pyridin-3-amine Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway

Targeting FGFR in Cholangiocarcinoma

Fibroblast growth factor receptor (FGFR) signaling pathway alterations, particularly FGFR2 fusions, are key oncogenic drivers in a subset of intrahepatic cholangiocarcinomas (iCCA).[5] This has led to the development of targeted FGFR inhibitors. The standard-of-care for advanced cholangiocarcinoma typically involves chemotherapy regimens such as gemcitabine plus cisplatin.[6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, including pemigatinib and infigratinib.[7][8]

Quantitative Comparison: In Vitro and In Vivo Efficacy

The tables below present preclinical data for 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors against cholangiocarcinoma models. While direct head-to-head data with standard chemotherapy in identical models is limited, the data provides an indication of their anti-tumor activity.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineFGFR AlterationIC50 (nM)
Pemigatinib CCLP-1FGFR2 fusion7.18
Gemcitabine (SoC) CCLP-1FGFR2 fusion19,300
Gemcitabine (SoC) HuCCT1No FGFR mutation22,600

Note: Data from a study evaluating synergistic effects, not a direct efficacy comparison.[9]

Table 3: In Vivo Anti-tumor Activity in Xenograft Models

CompoundModelDosingOutcomeReference
Infigratinib FGFR2-CCDC6 PDX20 mg/kg, oral, dailySignificant tumor growth inhibition vs. vehicle[10]
Pemigatinib PDC-DUC18828 Xenograft5 mg/kg, oral, 5 days/weekSignificantly impaired tumor growth, prolonged median overall survival (53 vs. 32 days for control)[10]
Gemcitabine + Cisplatin (SoC) Not directly compared in these preclinical modelsStandard clinical dosing regimens applyStandard-of-care for advanced cholangiocarcinoma[6]
Experimental Workflow: Preclinical Evaluation of FGFR Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of a novel FGFR inhibitor.

FGFR_Inhibitor_Workflow Preclinical Evaluation of FGFR Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 vs. FGFR) Cell_Proliferation Cell Proliferation Assay (IC50 in CCA cell lines) Kinase_Assay->Cell_Proliferation Potency Western_Blot Western Blot Analysis (p-FGFR, p-ERK) Cell_Proliferation->Western_Blot Mechanism Xenograft CCA Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Candidate Selection PDX Patient-Derived Xenograft (PDX) (Efficacy in relevant tumor microenvironment) Xenograft->PDX Advanced Efficacy Tox Toxicology Studies PDX->Tox Safety Assessment

Preclinical Evaluation Workflow

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the IC50 of a compound against a target kinase.

  • Materials:

    • Purified recombinant kinase (e.g., JAK3, FGFR1/2/3).

    • Kinase-specific peptide substrate.

    • ATP.

    • Test compound (1H-pyrrolo[2,3-b]pyridin-3-amine derivative).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.[11][12]

    • 384-well assay plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.

    • Add the diluted compound or vehicle control (DMSO) to the assay wells.

    • Add the kinase and substrate/ATP mixture to the wells to initiate the reaction. The ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[11]

    • Record luminescence. The signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (for Cholangiocarcinoma)

This protocol describes a method to assess the effect of a compound on the proliferation of cholangiocarcinoma cell lines.

  • Materials:

    • Cholangiocarcinoma cell lines (e.g., CCLP-1, HuCCT1).[9]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).[13][14]

    • Plate reader (luminometer or spectrophotometer).

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Cholangiocarcinoma Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID).

    • Cholangiocarcinoma cells or patient-derived tumor fragments.[15][16]

    • Test compound formulated for administration (e.g., oral gavage).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Implant cholangiocarcinoma cells subcutaneously or orthotopically into the mice.[15]

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the desired dosing schedule and route.

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.

IL-2 Stimulated T-Cell Proliferation Assay

This assay measures the immunomodulatory effect of a compound on T-cell proliferation.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

    • Recombinant human Interleukin-2 (IL-2).[17]

    • Test compound.

    • Cell proliferation dye (e.g., CFSE) or a reagent to measure cell viability (e.g., CellTiter-Glo®).

    • 96-well cell culture plates.

    • Flow cytometer or plate reader.

  • Procedure:

    • Isolate PBMCs or T-cells from healthy donor blood.

    • If using CFSE, label the cells with the dye according to the manufacturer's protocol.

    • Plate the cells in 96-well plates.

    • Pre-treat the cells with serial dilutions of the test compound for a short period.

    • Stimulate the cells with a predetermined optimal concentration of IL-2 to induce proliferation.

    • Incubate the plates for 3-5 days.

    • Measure cell proliferation. If using CFSE, analyze the dilution of the dye in daughter cells by flow cytometry. Alternatively, measure overall cell viability using a reagent like CellTiter-Glo®.

    • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

References

Safety Operating Guide

Navigating the Disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine, ensuring the protection of personnel and the environment. The following information is synthesized from safety data sheets of structurally similar compounds, providing a robust framework for best practices.

Hazard Profile and Safety Precautions

Hazard StatementDescriptionSource Compounds
H302Harmful if swallowed1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-[1][2]
H315Causes skin irritation1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-[1][2]
H319Causes serious eye irritation1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-[1][2]
H335May cause respiratory irritation1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-[1][2]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE is mandatory when handling 1H-pyrrolo[2,3-b]pyridin-3-amine for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear impervious, flame-retardant clothing and chemically resistant gloves.[1][3]

  • Respiratory Protection: In case of dust or aerosol generation, or if exposure limits are exceeded, use a full-face respirator.[1][3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine is through a licensed chemical destruction facility.

1. Waste Collection and Containment:

  • Spill Management: In the event of a spill, immediately clean the area.[1] Avoid generating dust.[1] Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[1]

  • Containerization: Place the spilled material or waste compound into a clean, dry, sealable, and appropriately labeled container.[1]

2. Waste Storage:

  • Segregation: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[2]

  • Labeling: Clearly label the waste container with the chemical name ("1H-pyrrolo[2,3-b]pyridin-3-amine waste") and relevant hazard symbols.

  • Container Integrity: Ensure containers are securely sealed when not in use to prevent leakage.[1]

3. Final Disposal:

  • Professional Disposal: Arrange for the removal of the waste by a licensed chemical destruction plant.[3] The preferred method of destruction is controlled incineration with flue gas scrubbing.[3]

  • Environmental Protection: Under no circumstances should this material be discharged into sewer systems or contaminate water, foodstuffs, or feed.[3]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine.

start Start: Disposal of 1H-pyrrolo[2,3-b]pyridin-3-amine assess Assess Hazards & Don Appropriate PPE start->assess collect Collect Waste Material (incl. contaminated items) assess->collect spill_check Is there a spill? collect->spill_check cleanup Contain & Clean Spill (Avoid dust generation) spill_check->cleanup Yes containerize Securely Place in a Labeled, Sealable Container spill_check->containerize No cleanup->containerize storage Store in a Designated, Well-Ventilated Area containerize->storage transport Arrange for Pickup by a Licensed Waste Carrier storage->transport disposal Final Disposal: Controlled Incineration transport->disposal end End of Process disposal->end

Caption: Disposal workflow for 1H-pyrrolo[2,3-b]pyridin-3-amine.

References

Essential Safety and Operational Guide for Handling 1H-pyrrolo[2,3-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1H-pyrrolo[2,3-b]pyridin-3-amine. The following procedures are based on established best practices for handling heterocyclic amines and available data for structurally related compounds. A thorough risk assessment should be conducted prior to commencing any work with this chemical.

I. Personal Protective Equipment (PPE)

Given the potential hazards associated with 1H-pyrrolo[2,3-b]pyridin-3-amine and its structural analogs, which include potential skin and eye irritation, and possible respiratory irritation, a stringent PPE protocol is mandatory.[1][2][3]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are required. It is recommended to wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use and dispose of them immediately if they become contaminated.[1][2]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[1][4] When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be considered.[2]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

  • Respiratory Protection: All work with 1H-pyrrolo[2,3-b]pyridin-3-amine should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][5] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5][6]

II. Hazard and Safety Data Summary

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Harmful if swallowedAcute toxicity, oral (Cat. 4)P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritationSkin corrosion/irritation (Cat. 2)P280: Wear protective gloves.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Causes serious eye irritationSerious eye damage/eye irritation (Cat. 2A)P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
May cause respiratory irritationSTOT-SE (Cat. 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

III. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to ensure laboratory safety and environmental compliance.

A. Experimental Workflow:

The following diagram outlines the standard operational workflow for handling 1H-pyrrolo[2,3-b]pyridin-3-amine.

experimental_workflow Experimental Workflow for Handling 1H-pyrrolo[2,3-b]pyridin-3-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction handle_observe Monitor Experiment handle_reaction->handle_observe cleanup_decon Decontaminate Glassware & Surfaces handle_observe->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_ppe Remove PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_doc Document Experiment post_wash->post_doc

Caption: Standard operational workflow for handling 1H-pyrrolo[2,3-b]pyridin-3-amine.

B. Step-by-Step Handling Procedures:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a certified chemical fume hood is in proper working order.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment as detailed in Section I.

  • Handling:

    • Perform all manipulations of solid and dissolved 1H-pyrrolo[2,3-b]pyridin-3-amine within the fume hood to minimize inhalation exposure.[1]

    • Avoid the generation of dust.[1][2]

    • Keep the container tightly closed when not in use.[1][4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • Accidental Release Measures:

    • In case of a spill, evacuate unnecessary personnel from the area.[4]

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[1][4]

    • Wash the spill area thoroughly with soap and water.

    • Prevent the spilled material from entering drains or public waters.[4]

C. Disposal Plan:

  • Chemical Waste: Dispose of 1H-pyrrolo[2,3-b]pyridin-3-amine and any reaction byproducts as hazardous chemical waste. The material should be collected in a clearly labeled, sealed container. Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.